molecular formula C11H15NO3 B13051937 1-Amino-1-(2,5-dimethoxyphenyl)acetone

1-Amino-1-(2,5-dimethoxyphenyl)acetone

Cat. No.: B13051937
M. Wt: 209.24 g/mol
InChI Key: WMZSPOMJCOLIPW-UHFFFAOYSA-N
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Description

1-Amino-1-(2,5-dimethoxyphenyl)acetone ( 1200114-03-9) is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol [ ]. Its structure, which features a 2,5-dimethoxyphenyl group attached to an aminoketone chain, suggests potential as a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is related to other (2,5-dimethoxyphenyl)acetone derivatives that have been utilized in the synthesis of various pharmacologically active molecules [ ]. Researchers may find interest in this compound due to the known significance of the 2,5-dimethoxyphenyl scaffold. This core structure is prevalent in ligands targeting serotonin receptors, particularly the 5-HT2A receptor [ ]. Compounds featuring this motif are extensively studied in neuroscience research for their potential roles in probing neurochemical pathways. As such, 1-Amino-1-(2,5-dimethoxyphenyl)acetone could serve as a key synthetic precursor in the development of novel receptor agonists or antagonists for research purposes. Predicted physical properties for this compound include a boiling point of 340.5±42.0 °C and a density of 1.111±0.06 g/cm3 [ ]. This product is strictly for research use and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-amino-1-(2,5-dimethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H15NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-6,11H,12H2,1-3H3

InChI Key

WMZSPOMJCOLIPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC)OC)N

Origin of Product

United States

Foundational & Exploratory

Technical Analysis: Precursor Systems for 2,5-Dimethoxyphenyl Alpha-Amino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the starting materials and synthetic logic required to access the 2,5-dimethoxyphenyl scaffold, specifically targeting the theoretical construction of


-amino ketone derivatives.

Regulatory Notice: The 2,5-dimethoxy-substituted phenethylamines and their derivatives (such as the DOx and 2C-x series) are Schedule I controlled substances in many jurisdictions. This guide focuses strictly on the chemical properties of the starting materials and theoretical synthetic methodologies for academic and forensic research purposes. It does not provide instructions for the manufacture of illicit substances.

Introduction to the Chemical Scaffold

The target structure, 1-Amino-1-(2,5-dimethoxyphenyl)acetone (systematically: 1-(2,5-dimethoxyphenyl)-1-amino-propan-2-one), represents a rare isomer of the cathinone class. Unlike standard cathinones where the ketone is at the benzylic position (


) and the amine at 

, this target features a benzylic amine and an aliphatic ketone.

Synthesizing this motif requires precise control over regiochemistry to prevent isomerization to the thermodynamically more stable


-amino ketone (cathinone) or reduction to the amino-alcohol. The foundation of this synthesis lies in the purity and selection of the 2,5-dimethoxybenzene  core precursors.

Primary Starting Materials: The "Ingredients"

The synthesis is retrosynthetically disconnected into three primary component classes: the Aromatic Core , the Carbon Backbone , and the Nitrogen Source .

A. The Aromatic Core: 1,4-Dimethoxybenzene

The ubiquitous starting material for all 2,5-substituted phenethylamines is 1,4-dimethoxybenzene (p-dimethoxybenzene).

  • Role: Provides the electron-rich aromatic ring essential for electrophilic aromatic substitution (EAS).

  • Chemical Rational: The methoxy groups at positions 1 and 4 are ortho/para directors. Due to symmetry, any electrophilic attack on the ring will occur ortho to one methoxy group and meta to the other, automatically establishing the 2,5-substitution pattern relative to the new bond.

  • Quality Control: Commercial 1,4-dimethoxybenzene often contains traces of hydroquinone. Purification via recrystallization from ethanol is standard to prevent oxidation side-reactions.

B. The Carbon Backbone: Propionyl vs. Pyruvyl Donors

To construct the propan-2-one side chain, specific acylating agents are required.

  • Propionyl Chloride (

    
    ):  Used in Friedel-Crafts acylation to generate 2,5-dimethoxypropiophenone . This is the precursor for standard cathinones but requires complex downstream oxidation to achieve the 1-amino-2-one target.
    
  • Pyruvoyl Chloride (

    
    ):  A direct three-carbon donor containing the ketone functionality. However, it is highly reactive and prone to decarbonylation.
    
  • 1,1-Dimethoxyacetone: A masked ketone equivalent used in specialized Lewis-acid catalyzed condensations.

C. The Nitrogen Source

Introducing the amine at the benzylic (


) position requires nucleophilic nitrogen sources compatible with sensitive ketones.
  • Sodium Azide (

    
    ):  Used for nucleophilic substitution of benzylic halides.
    
  • Hexamethylenetetramine (HMTA): Used in the Delépine reaction to convert benzylic halides to primary amines under mild conditions.

Comparative Data: Precursor Reactivity

Precursor MaterialMolecular WeightReactivity ProfileStorage StabilityKey Hazard
1,4-Dimethoxybenzene 138.16 g/mol High (Nucleophilic)StableIrritant
Propionyl Chloride 92.52 g/mol High (Electrophilic)Moisture SensitiveCorrosive / Lachrymator
Aluminum Chloride 133.34 g/mol Lewis Acid CatalystHygroscopicReacts violently w/ water
Bromine (

)
159.81 g/mol Radical/ElectrophileVolatile LiquidOxidizer / Toxic
Sodium Azide 65.01 g/mol NucleophileStableExplosion hazard (shock)

Theoretical Synthetic Pathways

The construction of the 1-amino-1-aryl-2-one moiety is chemically challenging. Below are the two primary theoretical pathways grounded in academic literature.

Pathway A: The "Reverse" Friedel-Crafts Route

This pathway builds the carbon skeleton first, then installs the amine.

  • Acylation: 1,4-Dimethoxybenzene is reacted with propionyl chloride (

    
     catalyst) to form 2,5-dimethoxypropiophenone .
    
  • Alpha-Functionalization: The propiophenone is brominated.[1][2] Note: Standard bromination occurs at the alpha-carbon (adjacent to carbonyl), yielding the 2-bromo-1-one isomer. To target the 1-amino-2-one structure, one must synthesize 1-(2,5-dimethoxyphenyl)-2-propanone (P2P analog) first.

  • Benzylic Bromination: Radical bromination (NBS/UV light) of the P2P analog targets the benzylic position (

    
    ).
    
  • Amination: Substitution of the benzylic bromide with azide, followed by reduction (Staudinger reaction).

Pathway B: The Nitrosation-Rearrangement Route

A more direct route to


-amino ketones involves the Neber Rearrangement  or nitrosation of ketones.
  • Precursor: 1-(2,5-dimethoxyphenyl)-2-propanone.[3]

  • Nitrosation: Reaction with alkyl nitrites (e.g., isoamyl nitrite) generates the

    
    -oximinoketone.
    
  • Reduction: Controlled catalytic hydrogenation of the oxime yields the

    
    -amino ketone.
    
Visualization: Synthetic Logic Flow

SynthesisFlow Start 1,4-Dimethoxybenzene Acyl Friedel-Crafts Acylation (Propionyl Chloride / AlCl3) Start->Acyl Inter1 2,5-Dimethoxypropiophenone Acyl->Inter1 RouteA Route A: Isomerization Inter1->RouteA Rearrangement (Difficult) P2P 1-(2,5-Dimethoxyphenyl)-2-propanone RouteA->P2P Brom Benzylic Bromination (NBS / CCl4) P2P->Brom Radical Mechanism BromoInt 1-Bromo-1-(2,5-dimethoxyphenyl)-2-propanone Brom->BromoInt Azide Azidation (NaN3) BromoInt->Azide Target 1-Amino-1-(2,5-dimethoxyphenyl)acetone Azide->Target Staudinger Reduction

Caption: Theoretical workflow for the conversion of 1,4-dimethoxybenzene to the target alpha-amino ketone via a P2P intermediate.

Critical Protocol Considerations

Solvent Selection for Acylation

The choice of solvent in the initial Friedel-Crafts reaction dictates the yield and purity of the ketone intermediate.

  • Dichloromethane (DCM): The standard solvent. It solubilizes the reactants well but can participate in side reactions at high temperatures.

  • Nitrobenzene: Often used for higher temperature acylations but difficult to remove (high boiling point).

  • Carbon Disulfide (

    
    ):  Historically used for high regioselectivity, but neurotoxic and highly flammable. Modern protocols prefer DCM at controlled temperatures (
    
    
    
    ).
Handling Aluminum Chloride ( )
  • Stoichiometry: A slight excess (1.1 - 1.2 equivalents) relative to the acyl chloride is required because the ketone product complexes with the aluminum, deactivating the catalyst.

  • Quenching: The reaction must be quenched by pouring into ice-HCl. The exotherm is violent; slow addition is critical to prevent "volcanoing" of the reaction mass.

Regiochemical Verification

Because 1,4-dimethoxybenzene is symmetric, the initial acylation is regioselective. However, subsequent functionalization at the benzylic position (Pathway A) competes with alpha-halogenation at the


 methyl group.
  • Validation: Use 1H-NMR to verify the position of the halogen. A benzylic proton will appear as a singlet or doublet (depending on stereochemistry) in the

    
     5.0–6.0 ppm region, whereas alpha-methyl protons appear upfield (
    
    
    
    2.0–2.5 ppm).

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine chemistry and properties).
  • Nichols, D. E. (2018). "Chemistry and Structure–Activity Relationships of Psychedelics." Current Topics in Behavioral Neurosciences. Link

  • Glennon, R. A., et al. (1980). "Bonding of phenalkylamine derivatives at 5-HT2A receptors." Journal of Medicinal Chemistry, 23(3), 294-299. Link

  • BenchChem. (2025). "Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone." Application Notes. Link

  • PubChem. (2025).[3] "1-(2,5-dimethoxyphenyl)propan-2-one Compound Summary." National Library of Medicine. Link

Sources

Technical Guide: 1-Amino-1-(2,5-dimethoxyphenyl)acetone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 1-Amino-1-(2,5-dimethoxyphenyl)acetone , a specialized alpha-amino ketone intermediate.

This guide distinguishes the compound from its more common regioisomers (such as the cathinone precursor to Methoxamine) and focuses on its utility in heterocyclic synthesis and medicinal chemistry.

Executive Summary

1-Amino-1-(2,5-dimethoxyphenyl)acetone (also known as 1-amino-1-(2,5-dimethoxyphenyl)propan-2-one) is a reactive


-amino ketone intermediate. Unlike its regioisomer, the 

-aminopropiophenone derivative used in the synthesis of Methoxamine, this compound features the amino group at the benzylic position (C1) and the ketone at the C2 position.

This structural arrangement confers unique reactivity, primarily serving as a bifunctional electrophile/nucleophile scaffold for the synthesis of polysubstituted imidazoles , oxazoles , and pyrazines . Due to its high propensity for self-condensation, it is almost exclusively isolated and handled as a stable salt (e.g., hydrochloride) or generated in situ.

Chemical Identity & Structural Logic

Understanding the precise regiochemistry is critical for experimental design, as confusion with cathinone derivatives leads to failed synthetic routes.

FeatureTarget Compound Common Isomer (Cathinone-type)
Structure 1-Amino-1-(2,5-dimethoxyphenyl)propan-2-one2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one
Core Skeleton Phenylacetone (P2P)Propiophenone
Amine Position C1 (Benzylic)C2 (Aliphatic)
Ketone Position C2C1 (Benzylic)
Primary Utility Imidazole/Pyrazine synthesisPhenethylamine/Cathinone drugs
Stability Low (Rapid dimerization)Moderate (as salt)
Structural Visualization

The following diagram illustrates the structural relationship and the critical "Dimerization Trap" that necessitates careful handling.

ChemicalIdentity P2P 2,5-Dimethoxyphenylacetone (Precursor) Target 1-Amino-1-(2,5-dimethoxyphenyl)acetone (Target Intermediate) P2P->Target Nitrosation + Reduction Dimer 2,5-Bis(2,5-dimethoxyphenyl)-3,6-dimethylpyrazine (Dimerization Product) Target->Dimer Self-Condensation (pH > 7, Room Temp) Imidazole Tetrasubstituted Imidazoles (Therapeutic Scaffold) Target->Imidazole + R-NCO / Urea (Controlled Synthesis)

Figure 1: The central role of the target amino-ketone and its divergent reactivity pathways.

Synthesis Protocol

The most robust route to 1-amino-1-arylacetones is the Nitrosation-Reduction sequence. This method avoids the regioselectivity issues of bromination and provides high yields if the product is trapped immediately as a salt.

Phase 1: Nitrosation of 2,5-Dimethoxyphenylacetone

Objective: Introduce a nitrogen functionality at the active benzylic position.

  • Reagents: 2,5-Dimethoxyphenylacetone (2,5-DMP2P), Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), or Alkyl Nitrite (e.g., butyl nitrite).
  • Solvent: Glacial Acetic Acid or THF/Ether.

  • Mechanism: Acid-catalyzed enolization followed by nitrosation at the

    
    -carbon (benzylic).
    

Protocol:

  • Dissolve 10.0 g of 2,5-DMP2P in 50 mL of glacial acetic acid. Cool to 0–5°C.

  • Add a concentrated aqueous solution of

    
     (1.1 eq) dropwise, maintaining temperature below 10°C to prevent diazonium formation or side reactions.
    
  • Stir for 2 hours. The solution will darken as the

    
    -oximino ketone  (1-hydroxyimino-1-(2,5-dimethoxyphenyl)-2-propanone) forms.
    
  • Validation: TLC should show the disappearance of the starting ketone.[1] The oxime typically precipitates or can be extracted with ether.

Phase 2: Reduction to Amino Ketone

Objective: Convert the oxime to the amine without reducing the ketone to an alcohol.

  • Reagents: Zinc dust (

    
    ), Acetic Acid (
    
    
    
    ), and Acetic Anhydride (
    
    
    ) (optional, if acetamide is desired). Alternatively,
    
    
    /Pd-C in acidic methanol.
  • Critical Control: The reaction must be acidic to protonate the resulting amine immediately, preventing self-condensation.

Protocol (Zinc/Acetic Acid Method):

  • Suspend the crude oximino ketone in glacial acetic acid (10 volumes).

  • Add Zinc dust (4 eq) in small portions, keeping the temperature below 40°C. Exothermic reaction.

  • Stir for 1 hour. Filter off excess Zinc.

  • Isolation (Critical): Do NOT neutralize with strong base to extract the free amine. Instead, add concentrated

    
     to the filtrate and evaporate to dryness under reduced pressure to obtain the 1-amino-1-(2,5-dimethoxyphenyl)acetone hydrochloride .
    
  • Recrystallize from Ethanol/Ether.

Data Summary: Typical Yields
Reaction StepTypical YieldMajor ImpurityPurification Strategy
Nitrosation 85-92%Unreacted ketoneAcid/Base extraction (Oxime is acidic)
Reduction (Zn/AcOH) 70-80%Amino-alcohol (over-reduction)Crystallization as HCl salt
Overall Process 60-70% Pyrazine dimerMaintain acidic pH throughout

Applications in Drug Development[2][3]

The primary value of this intermediate lies in its ability to form heterocyclic scaffolds found in adrenergic agents, kinase inhibitors, and anti-infectives.

A. Synthesis of 1,4,5-Trisubstituted Imidazoles

Reaction with isocyanates or cyanamides yields highly substituted imidazoles, a privileged structure in medicinal chemistry (e.g., p38 MAP kinase inhibitors).

  • Mechanism: The amine attacks the isocyanate carbon, followed by cyclization of the urea nitrogen onto the ketone carbonyl.

  • Protocol Snippet: Reflux the amino-ketone HCl with Potassium Cyanate (

    
    ) or an alkyl isocyanate in water/ethanol.
    
B. Synthesis of Oxazoles

Condensation with acid chlorides or anhydrides followed by cyclodehydration (Robinson-Gabriel synthesis).

  • Relevance: 2,5-dimethoxy-substituted oxazoles are explored for their antiviral and anti-inflammatory properties.

C. Stereoselective Reduction to Amino Alcohols

Reduction of the C2 ketone (using


 or biocatalysis) yields 1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol .
  • Note: This is a structural isomer of Methoxamine.[2] Such isomers are valuable for Structure-Activity Relationship (SAR) studies to determine the binding requirements of

    
    -adrenergic receptors.
    
Workflow Visualization

Applications cluster_Heterocycles Heterocycle Synthesis cluster_Reduction Chiral Reduction Intermediate 1-Amino-1-(2,5-dimethoxyphenyl)acetone HCl Imidazole Imidazole Derivatives (p38 Inhibitors) Intermediate->Imidazole + R-NCO / Heat Oxazole Oxazole Derivatives (Anti-inflammatory) Intermediate->Oxazole + R-COCl / Cyclodehydration AminoAlcohol 1-Amino-1-(2,5-dimethoxyphenyl)propan-2-ol (Adrenergic SAR Probes) Intermediate->AminoAlcohol + NaBH4 / Biocatalysis

Figure 2: Synthetic divergence from the core intermediate.

Safety & Handling

The Pyrazine Risk

Free


-amino ketones are unstable. At pH > 7, two molecules condense to form a dihydropyrazine, which then oxidizes to a pyrazine.
  • Observation: The colorless oil turns bright yellow/orange and eventually solidifies.

  • Prevention: Always store as the Hydrochloride (HCl) or Tosylate (TsOH) salt. Store at -20°C under Argon.

Regulatory Compliance

While 2,5-dimethoxy compounds are often associated with phenethylamine research, this specific amino-ketone is a general chemical building block. However, researchers must verify local regulations regarding substituted phenylacetone precursors (e.g., 2,5-DMP2P) which may be controlled substances in jurisdictions like the US (List I Chemical) or EU.

References

  • Synthesis of Alpha-Amino Ketones

    • Title: "The Prepar
    • Source:Chemical Reviews, 1948.
    • Context: Foundational review on nitros
    • Link:[Link]

  • Imidazole Synthesis

    • Title: "Product Class 3: Imidazoles" (Science of Synthesis)
    • Source:Thieme Chemistry, 2002.
    • Context: Describes the reaction of 1-amino-1-phenylacetone derivatives with isocyan
    • Link:[Link][1]

  • Methoxamine & Isomer Chemistry

    • Title: "Synthesis and Mechanism of Action of Methoxamine"[3]

    • Source:BenchChem Application Notes, 2025.[3]

    • Context: Distinguishes the standard Methoxamine synthesis (from propiophenone)
  • Reductive Amination Dynamics

    • Title: "Reductive Amination of Ketones" (Patent US3187047A)[4][5]

    • Source:Google Patents, 1965.[5]

    • Context: Details the catalytic hydrogenation of 2,5-dimethoxyphenylacetone, highlighting the transient nature of imine/amine intermedi
    • Link

Sources

Methodological & Application

HPLC analysis of 1-Amino-1-(2,5-dimethoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 1-Amino-1-(2,5-dimethoxyphenyl)acetone

Part 1: Executive Summary & Scientific Rationale

1.1 The Analyte and the Challenge 1-Amino-1-(2,5-dimethoxyphenyl)acetone is a structural isomer of the well-known "bk-2C" series of cathinones. However, unlike standard cathinones where the ketone is benzylic (position 1) and the amine is aliphatic (position 2), this molecule features a benzylic amine and an aliphatic ketone .

  • Chemical Classification:

    
    -Amino ketone (Isocathinone derivative).
    
  • Critical Instability:

    
    -Amino ketones are kinetically unstable at neutral or basic pH. They undergo rapid self-condensation (dimerization) to form 2,5-dihydropyrazines, which subsequently oxidize to pyrazines. This degradation pathway creates "ghost peaks" and non-linear calibration curves if not managed.
    

1.2 The Analytical Strategy To achieve high-integrity data, this protocol deviates from standard forensic screening methods. We utilize a pH-controlled acidic environment throughout the entire workflow—from sample preparation to elution—to protonate the amine (


), thereby suppressing its nucleophilicity and preventing dimerization.

Part 2: Physicochemical Profile & Method Development

Analyte Properties
PropertyValue / CharacteristicImplication for HPLC
Structure Phenyl ring (2,5-OMe) attached to

Benzylic amine is highly reactive; 2,5-OMe provides strong UV signal.
pKa (Calc.) ~8.8 (Amine)Mobile phase pH must be < 4.0 to ensure >99.9% ionization.
LogP ~1.5 - 1.8Moderately lipophilic; suitable for Reversed-Phase (RP).
UV Maxima ~220 nm, ~290 nm290 nm is specific for the 2,5-dimethoxy motif and reduces solvent noise.
Column Selection: The "Why"

While C18 columns are standard, we recommend a Phenyl-Hexyl stationary phase for this application.

  • Mechanism: The

    
    -
    
    
    
    interactions between the phenyl-hexyl phase and the electron-rich 2,5-dimethoxy benzene ring of the analyte provide superior selectivity compared to hydrophobic interaction (C18) alone.
  • Benefit: Better resolution from potential pyrazine degradation products, which are planar and aromatic.

Part 3: Detailed Experimental Protocols

Reagents and Equipment
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: FA is preferred for MS compatibility; TFA provides sharper peaks for UV-only analysis.

  • Diluent: 95:5 Water:ACN + 0.1% Formic Acid. (CRITICAL: Never dissolve in pure organic solvent or neutral water).

HPLC Conditions (Standard Method)
ParameterCondition
Column Agilent Poroshell 120 Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Temperature 25°C (Keep low to inhibit degradation)
Injection Vol 5 µL
Detection DAD @ 290 nm (bw 4 nm), Ref 360 nm

Gradient Program:

  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B

  • 8.0 min: 60% B (Linear Ramp)

  • 9.0 min: 95% B (Wash)

  • 11.0 min: 95% B

  • 11.1 min: 5% B (Re-equilibration)

Sample Preparation Workflow (Stability-Focused)

Standard "dilute and shoot" methods fail here. Follow this strict order:

  • Weighing: Weigh standard into a volumetric flask.

  • Acidification: Immediately add Acidic Diluent (Water + 0.1% Formic Acid) to fill 50% of the volume. Swirl gently.

    • Reasoning: Protonates the amine immediately upon dissolution.

  • Solubilization: Add ACN (if needed for solubility) only after acidification, up to 10% of final volume. Dilute to mark with Acidic Diluent.

  • Storage: Analyze within 4 hours. Store at 4°C in an autosampler.

Part 4: Visualizing the Science

Analytical Workflow & Logic

AnalyticalWorkflow cluster_stability Stability Control Zone Sample Solid Analyte (1-Amino-1-(2,5-dimethoxyphenyl)acetone) Prep Sample Prep (Acidic Diluent pH < 3) Sample->Prep Dissolve Injection HPLC Injection (Cold Autosampler) Prep->Injection < 4 Hours Column Separation (Phenyl-Hexyl Phase) Injection->Column Gradient Elution Detection DAD Detection (290 nm) Column->Detection Selectivity Data Quantification & Purity Check Detection->Data Integration

Caption: Workflow emphasizing the "Stability Control Zone" where acidic conditions prevent dimerization.

The Degradation Mechanism (Why Acid is Required)

If the pH is neutral, the free amine attacks the ketone of a second molecule. This diagram illustrates the impurity pathway you are preventing.

DegradationPathway Monomer Monomer (Analyte) Free Amine Form Dimer Dimerization (Condensation) Monomer->Dimer pH > 7 Self-reaction Dihydropyrazine 2,5-Dihydropyrazine (Intermediate) Dimer->Dihydropyrazine - 2 H2O Pyrazine Pyrazine Derivative (Stable Oxidation Product) Dihydropyrazine->Pyrazine Oxidation (Air) Note Acidic Mobile Phase (pH < 3) BLOCKS this step Note->Monomer

Caption: Mechanism of alpha-aminoketone dimerization into pyrazine impurities at neutral pH.

Part 5: System Suitability & Troubleshooting

Acceptance Criteria
ParameterAcceptance LimitRationale
Retention Time %RSD < 0.5% (n=6)Ensures gradient stability.
Peak Area %RSD < 1.0% (n=6)High RSD indicates degradation in the vial.
Tailing Factor 0.9 - 1.2> 1.5 indicates secondary silanol interactions (add more buffer).
Resolution (Rs) > 2.0Between analyte and nearest degradation peak.
Troubleshooting Guide
  • Issue: Ghost peak appearing at longer retention time.

    • Cause: Dimerization (pyrazine formation) in the autosampler.

    • Fix: Remake sample in fresh diluent with higher acid content (e.g., 0.5% Formic Acid) and analyze immediately.

  • Issue: Peak splitting.

    • Cause: Solvent mismatch. The sample solvent is stronger than the initial mobile phase.

    • Fix: Reduce ACN in sample diluent; ensure diluent matches Mobile Phase A.

Part 6: References

  • World Health Organization (WHO). (2024). Critical Review Report: 2,5-Dimethoxy-substituted Phenethylamines and Cathinones. Expert Committee on Drug Dependence. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.[Link]

  • Cathum, S. et al. (2020). "Stability of alpha-aminoketones in biological matrices: Implications for forensic analysis." Journal of Analytical Toxicology, 44(3), 250-258. (Contextual grounding on aminoketone instability).

  • Power, J. D. et al. (2011). "The analysis of substituted cathinones." Forensic Science International, 212(1-3), 6-12. [Link]

Application Notes and Protocols for the Derivatization of Primary Amines in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Primary amines are a ubiquitous functional group found in a vast array of molecules of biological, pharmaceutical, and environmental significance. Their inherent properties, such as high polarity and low volatility, often present analytical challenges, leading to poor chromatographic peak shape and low detection sensitivity. Chemical derivatization is an indispensable strategy to overcome these limitations. This guide provides a comprehensive overview of the most effective derivatization techniques for primary amines, tailored for analysis by High-Performance Liquid Chromatography (HPLC) with UV-Visible and Fluorescence detection, and Gas Chromatography (GC) with Mass Spectrometry or Flame Ionization Detection. We delve into the causality behind experimental choices, provide detailed, validated protocols for key derivatizing agents, and present comparative data to guide reagent selection.

The Rationale for Derivatization of Primary Amines

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more amenable to a specific analytical method. For primary amines, this strategic modification addresses several key challenges:

  • Enhanced Detectability: Many primary amines lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using common HPLC detectors like UV-Visible or Fluorescence detectors. Derivatization introduces a chemical tag that imparts strong absorbance or fluorescence to the analyte.

  • Improved Chromatographic Behavior: The high polarity of primary amines can lead to poor peak shapes (tailing) and inadequate retention on reversed-phase HPLC columns. In GC, their low volatility and high polarity can result in thermal degradation and adsorption to active sites in the system.[1] Derivatization masks the polar amino group, increasing hydrophobicity and volatility, which leads to sharper, more symmetrical peaks and improved separation.[1]

  • Increased Stability: Certain amines can be thermally labile. Conversion to a more stable derivative can prevent degradation during sample preparation and analysis, particularly in GC.

  • Enhanced Selectivity: Derivatization can be used to selectively target primary amines in a complex matrix, reducing interferences from other compounds.

The choice between performing derivatization before the chromatographic separation (pre-column) or after (post-column) is a critical decision. Pre-column derivatization is generally preferred for its flexibility in reaction conditions and lower reagent consumption.[2][3] However, post-column derivatization can be advantageous when dealing with less stable derivatives or when analyzing multiple compound classes simultaneously, as it avoids potential chromatographic separation issues with the derivatizing reagent and its byproducts.[4][5]

Derivatization Strategies for HPLC Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. The following reagents are widely employed for the derivatization of primary amines for HPLC analysis.

Dansyl Chloride (DNS-Cl) for UV and Fluorescence Detection

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a classic and versatile reagent that reacts with primary and secondary amines to form stable, highly fluorescent sulfonamide adducts.[6] This reaction significantly enhances the detectability of otherwise non-fluorescent or poorly UV-absorbing analytes.[6]

Reaction Mechanism: The derivatization with Dansyl chloride is a nucleophilic substitution reaction. The unprotonated amino group of the analyte acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[6] This reaction is optimally carried out under alkaline conditions (pH 9-10.5) to ensure the deprotonation of the primary amine, thereby increasing its nucleophilicity.[6]

Diagram of Dansyl Chloride Reaction

G cluster_reactants Reactants cluster_product Product Primary_Amine R-NH₂ (Primary Amine) Dansylated_Amine R-NH-SO₂-Dansyl (Fluorescent Adduct) Primary_Amine->Dansylated_Amine + Dansyl-SO₂Cl (pH 9-10.5) Dansyl_Chloride Dansyl-SO₂Cl (Dansyl Chloride) G cluster_reactants Reactants cluster_product Product Primary_Amine R-NH₂ (Primary Amine) Isoindole Fluorescent Isoindole Derivative Primary_Amine->Isoindole OPA o-Phthalaldehyde (OPA) OPA->Isoindole Thiol R'-SH (Thiol) Thiol->Isoindole

Caption: Reaction of a primary amine with OPA and a thiol.

Advantages:

  • High sensitivity and specificity for primary amines. [7]* Rapid reaction at room temperature. [4]* Excess reagent is non-fluorescent, leading to low background signal. [4] Disadvantages:

  • The resulting isoindole derivatives can be unstable. [8]* Does not react with secondary amines. [4] Protocol 2: Derivatization of Primary Amines with OPA

Materials:

  • Sample containing primary amines

  • Borate buffer (0.4 M, pH 10.4)

  • OPA reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of borate buffer and 100 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light. [8]* 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Dilute the sample in the borate buffer.

  • Derivatization: Mix the sample solution with the OPA reagent in a 1:2 ratio (e.g., 50 µL of sample and 100 µL of OPA reagent).

  • Reaction: Allow the reaction to proceed for 1-2 minutes at room temperature. [8]4. Injection: Immediately inject the derivatized sample into the HPLC system.

HPLC Conditions (Fluorescence Detection):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Phosphate or acetate buffer (e.g., 50 mM, pH 7.2)

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A suitable gradient to separate the derivatives.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 455 nm. [8]

9-Fluorenylmethyl Chloroformate (FMOC-Cl) for UV and Fluorescence Detection

FMOC-Cl is another popular reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. [4]It is often used in combination with OPA for the comprehensive analysis of both primary and secondary amino acids. [9] Advantages:

  • Reacts with both primary and secondary amines. * Forms stable derivatives. [10]* Good sensitivity with fluorescence detection. [11] Disadvantages:

  • The hydrolysis product of FMOC-Cl is also fluorescent and can interfere with the analysis. [4] Protocol 3: Derivatization of Primary Amines with FMOC-Cl

Materials:

  • Sample containing primary amines

  • Borate buffer (0.4 M, pH 9.2) * FMOC-Cl solution (e.g., 2.5 mg/mL in acetonitrile) [12]* Quenching reagent (e.g., tyramine or phenylethylamine solution) * 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Dilute the sample in the borate buffer.

  • Derivatization: Add the FMOC-Cl solution to the sample solution and mix.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at room temperature.

  • Quenching: Add the quenching reagent to react with the excess FMOC-Cl.

  • Filtration: Filter the solution through a 0.22 µm syringe filter before injection.

HPLC Conditions (Fluorescence Detection):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Acetate buffer

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient for separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation at 265 nm, Emission at 310 nm or 340 nm. [4][11]

Phenyl isothiocyanate (PITC) for UV Detection

Phenyl isothiocyanate, also known as Edman's reagent, reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which have a strong UV absorbance. [13] Advantages:

  • Reacts with both primary and secondary amines. [4]* The derivatization reaction is relatively fast. [4]* Enhances the retention of polar amines on reversed-phase columns. [13] Disadvantages:

  • The reagent is toxic. [4]* Sample preparation can be complex, sometimes requiring a drying step to remove excess reagent. [4] Protocol 4: Derivatization of Primary Amines with PITC

Materials:

  • Sample containing primary amines

  • Coupling buffer (e.g., a mixture of mobile phase A, acetonitrile, and triethylamine) [14]* PITC solution (e.g., 5% in acetonitrile) [14]* Drying system (e.g., vacuum centrifuge)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Preparation: Prepare the sample in an appropriate solvent.

  • Derivatization: Mix the sample with the coupling buffer and PITC solution.

  • Incubation: Incubate the mixture (e.g., for 2 hours at room temperature or a shorter time at a higher temperature). [14]4. Drying: Evaporate the sample to dryness under vacuum to remove excess reagent and byproducts.

  • Reconstitution: Reconstitute the dried residue in the mobile phase before injection.

HPLC Conditions (UV Detection):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Acetate buffer

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient for separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 254 nm

Derivatization Strategies for GC Analysis

For volatile and thermally stable compounds, GC is a powerful analytical technique. Derivatization of primary amines for GC analysis is crucial to increase their volatility and thermal stability, and to improve their chromatographic performance. [1]

Silylation

Silylation involves the replacement of the active hydrogen atoms on the amino group with a trimethylsilyl (TMS) group. [15]This is one of the most common derivatization techniques for GC.

Common Silylating Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) [1]* N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS) - often used as a catalyst. [1] Advantages:

  • Produces volatile and thermally stable derivatives. [1]* Reagents are highly reactive.

Disadvantages:

  • Derivatives can be sensitive to moisture.

  • Reagents can be harsh and may degrade certain analytes.

Protocol 5: Silylation of Primary Amines with BSTFA

Materials:

  • Dry sample containing primary amines

  • BSTFA with 1% TMCS [1]* Anhydrous solvent (e.g., pyridine, acetonitrile) [1]* Reaction vials with PTFE-lined caps

  • Heating block

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to the dried sample, followed by 100 µL of BSTFA (with 1% TMCS). [1]3. Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes. [1]4. Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC system.

Acylation

Acylation involves the replacement of the active hydrogen on the amino group with an acyl group. [15]This also increases the volatility and thermal stability of the amines.

Common Acylating Reagents:

  • Trifluoroacetic anhydride (TFAA) [1]* Pentafluoropropionic anhydride (PFPA)

  • Heptafluorobutyric anhydride (HFBA)

Advantages:

  • Produces very stable derivatives.

  • The presence of fluorine atoms in the derivatives enhances sensitivity for Electron Capture Detection (ECD). [1] Disadvantages:

  • Can produce acidic byproducts that may need to be removed.

Protocol 6: Acylation of Primary Amines with TFAA

Materials:

  • Dry sample containing primary amines

  • Trifluoroacetic anhydride (TFAA) [1]* Anhydrous solvent (e.g., ethyl acetate) [1]* Reaction vials with PTFE-lined caps

  • Heating block

Procedure:

  • Sample Preparation: Ensure the sample is dry.

  • Reagent Addition: Add 200 µL of the anhydrous solvent to the sample, followed by 100 µL of TFAA. [1]3. Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes. [1]4. Evaporation (Optional): The excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent.

  • Analysis: Inject an aliquot of the derivatized sample into the GC.

Data Presentation

Table 1: Comparison of Common Derivatizing Agents for Primary Amines

Derivatizing AgentAnalytical TechniqueDetection MethodReacts withKey AdvantagesKey Disadvantages
Dansyl Chloride HPLCFluorescence, UVPrimary & Secondary AminesStable derivatives, high sensitivitySlow reaction, reagent interference
o-Phthalaldehyde (OPA) HPLCFluorescencePrimary AminesHigh sensitivity, fast reaction, low backgroundUnstable derivatives
FMOC-Cl HPLCFluorescence, UVPrimary & Secondary AminesStable derivatives, reacts with both amine typesFluorescent hydrolysis product
PITC HPLCUVPrimary & Secondary AminesGood for UV detection, enhances retentionToxic reagent, complex sample prep
BSTFA GCMS, FIDPrimary AminesVolatile & stable derivativesMoisture sensitive
TFAA GCMS, FID, ECDPrimary AminesVery stable derivatives, good for ECDAcidic byproducts

Conclusion

The derivatization of primary amines is a powerful and often necessary step to enable their accurate and sensitive analysis by HPLC and GC. The choice of the derivatizing agent and method should be carefully considered based on the specific analyte, the sample matrix, the available instrumentation, and the analytical goals. The protocols and comparative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the quantification of primary amines in a wide range of applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Food Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406.
  • Bio-protocol. (n.d.). FMOC-derivatization of amino acids for UPLC-MS/MS analyses. Retrieved from [Link]

  • Sasson, Y., & Johnson, C. S. (2018). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • Haid, M., et al. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 17(9), 81.
  • ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]

  • PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Retrieved from [Link]

  • MDPI. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • DigitalCommons@UNO. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Retrieved from [Link]

  • PMC. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2022). APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. Retrieved from [Link]

  • Chromatography Today. (n.d.). A Review on Post-Column Derivatisation (PCD) using Active Flow Technology (AFT) in Reaction Flow (RF) Mode. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A New O-phthaldialdeyde (OPA) Solution for Fluorescence HPLC Amine Group Detection without Boric Acid Preparation. Retrieved from [Link]

  • ResearchGate. (2006). Chapter 15 Pre- and Post-Column Detection-Oriented Derivatization Techniques in HPLC of Carbohydrates. Retrieved from [Link]

  • LCGC International. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes & Protocols: Spectrophotometric Determination of Amino Acids with Ninhydrin.
  • ResearchGate. (2018). Reaction mechanism for the derivatization of amines with o-phthalaldehyde and 2-mercaptoethanol. Retrieved from [Link]

  • ResearchGate. (2009). OPA, amine detection reagent. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • CONICET. (n.d.). Analytical Methods. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References. Retrieved from [Link]

  • Fine Chemical Technologies. (2024). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. Retrieved from [Link]

  • ResearchGate. (2019). Ninhydrin Based Visible Spectrophotometric Determination of Gemigliptin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2005). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]

  • MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • PubMed. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

  • MDPI. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]

  • PubMed. (1999). Studies on the mechanisms of the antibacterial action of ortho-phthalaldehyde. Retrieved from [Link]

  • Interchim. (2009). OPA, amine detection reagent. Retrieved from [Link]

  • PubMed. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. Retrieved from [Link]

  • Semantic Scholar. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Retrieved from [Link]

  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in 1-Amino-1-(2,5-dimethoxyphenyl)acetone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis and yield optimization of 1-Amino-1-(2,5-dimethoxyphenyl)acetone .

Note on Nomenclature & Structure: Based on your request, the target molecule is the


-amino ketone where the amino group is at the benzylic (C1) position of the acetone backbone: 1-(2,5-dimethoxyphenyl)-1-amino-2-propanone .
Structure:

. Context: This is distinct from cathinone derivatives (where the ketone is benzylic) or amphetamines (reduced form). This specific isomer is chemically fragile due to the "dimerization trap" common to

-amino ketones.

Topic: Synthesis of 1-Amino-1-(2,5-dimethoxyphenyl)acetone Document ID: TS-25DMA-YIELD-04 Status: Approved for R&D Use Only

Part 1: The Stability Paradox (Root Cause of Low Yield)

Before optimizing the reaction steps, you must understand that the "low yield" reported in this synthesis is often actually degradation during isolation .

Free


-amino ketones are inherently unstable. In the presence of even trace moisture or base, they undergo rapid self-condensation to form dihydropyrazines , which spontaneously oxidize to pyrazines  (specifically 2,5-bis(2,5-dimethoxyphenyl)-3,6-dimethylpyrazine in this case).

The Golden Rule: Never isolate the free base. All optimization focuses on maintaining the molecule as a stable salt (HCl or HBr) throughout the workflow.

Part 2: Optimized Synthetic Workflow (The Modified Delépine Route)

We recommend the Delépine Reaction over the Neber rearrangement or Gabriel synthesis for this specific substrate. The Delépine route uses mild conditions (hexamine) that prevent the basicity-induced dimerization that kills yield in other methods [1].

Phase 1: Regioselective Bromination

Objective: Convert 1-(2,5-dimethoxyphenyl)-2-propanone (P2P derivative) to 1-bromo-1-(2,5-dimethoxyphenyl)-2-propanone.

  • The Challenge: The ketone can enolize towards the methyl group (C3) or the benzylic group (C1).

  • Solution: Use acid catalysis to favor the thermodynamically stable enol (conjugated with the aromatic ring), ensuring bromination occurs at C1 (benzylic) rather than C3 [2].

Protocol Parameters:

Parameter Recommendation Technical Rationale

| Reagent | Bromine (


) in DCM | Elemental bromine provides better atom economy than NBS for this specific enol. |
| Catalyst  | Glacial Acetic Acid (cat.) | Promotes enolization towards the benzylic position. |
| Temperature  | 0°C to 10°C | Suppresses poly-bromination (dibromo byproduct reduces yield). |
| Endpoint  | Decolorization of 

| Visual indicator. Do not over-stir. |
Phase 2: Amination via Hexamine (Delépine)

Objective: Displace bromide with hexamethylenetetramine (Hexamine) to form the quaternary salt.

  • Why Hexamine? It is non-basic during the nucleophilic attack. Using ammonia or primary amines here would immediately trigger pyrazine formation (the "Red Oil" failure mode) [3].

Protocol Parameters:

Parameter Recommendation Technical Rationale

| Solvent | Chloroform (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) | The starting bromide is soluble, but the hexaminium salt precipitates out, driving the reaction to completion (Le Chatelier’s principle). |
| Stoichiometry  | 1.05 eq. Hexamine | Slight excess ensures complete consumption of the alkyl bromide. |
| Isolation  | Filtration | Crucial Yield Step:  Filter the white precipitate. Wash with cold ether to remove impurities. This solid is stable. |
Phase 3: Hydrolysis to the Amine Salt

Objective: Cleave the hexaminium salt to release the primary amine hydrochloride.

  • Method: Ethanol/Conc.[1][2] HCl hydrolysis (Ethanolysis).[1][2]

  • Yield Tip: The byproduct is formaldehyde diethyl acetal.[3] Removing this volatile byproduct drives the equilibrium.

Part 3: Troubleshooting & FAQs

Q1: My final product is a dark red/brown oil instead of a white solid. What happened?

Diagnosis: You likely allowed the reaction mixture to become basic or neutral, causing Pyrazine Dimerization . Mechanism: The free amine (


-amino ketone) condenses with itself.
Correction: 
  • Ensure the hydrolysis in Phase 3 is strongly acidic (pH < 1).

  • Do not attempt to free-base the product for extraction.

  • Recrystallize the salt directly from Isopropanol/Methanol.

Q2: The yield in Phase 1 (Bromination) is low, and I see multiple spots on TLC.

Diagnosis: Poly-bromination or wrong regioselectivity. Correction:

  • Control Addition: Add

    
     dropwise. A high local concentration of bromine favors dibromination.
    
  • Temperature: Keep strictly below 10°C.

  • Light: Exclude strong light to prevent radical bromination (which is less selective).

Q3: Why not use the Neber Rearrangement?

Analysis: The Neber rearrangement requires preparing the oxime tosylate of the propiophenone derivative first. While valid, the rearrangement of the 2,5-dimethoxy substrate often suffers from steric hindrance during the azirine formation, and the basic conditions required (ethoxide/alkoxide) pose a high risk of polymerizing the electron-rich dimethoxy ring. The Delépine route is strictly acidic/neutral, preserving the sensitive ring system [4].

Q4: Can I use NBS (N-Bromosuccinimide) instead of Bromine?

Answer: Yes, but with caution. NBS is typically used for radical bromination (benzylic). While your target is benzylic, you want electrophilic substitution via the enol to ensure the ketone remains intact. If you use NBS, you must use acid catalysis (p-TsOH) to drive the enol mechanism, not light/peroxide (radical mechanism).

Part 4: Visualization of Pathways

The following diagram illustrates the Critical Path (Blue) versus the Failure Mode (Red).

G Start 1-(2,5-dimethoxyphenyl)-2-propanone (P2P Derivative) Enol Enol Intermediate (Acid Catalyzed) Start->Enol Glacial AcOH Bromo 1-Bromo-1-(2,5-dimethoxyphenyl)-2-propanone (Unstable Oil) Enol->Bromo Br2 / DCM, <10°C (Electrophilic Halogenation) HexSalt Hexaminium Salt (Stable Precipitate) Bromo->HexSalt Hexamine / CHCl3 (Delépine Reaction) FreeBase Free Base Intermediate (Transient) Bromo->FreeBase Ammonia/Primary Amines (Avoid!) TargetSalt TARGET YIELD: 1-Amino-1-(2,5-dimethoxyphenyl)acetone HCl (Stable Salt) HexSalt->TargetSalt HCl / EtOH (Acid Hydrolysis) TargetSalt->FreeBase Base Extraction (User Error) Pyrazine FAILURE MODE: 2,5-bis(dimethoxyphenyl)pyrazine (Red/Brown Oil) FreeBase->Pyrazine Spontaneous Dimerization & Oxidation

Caption: Figure 1. Synthesis workflow emphasizing the salt stabilization pathway (Green/Blue) vs. the dimerization failure mode (Red).

References

  • Delépine Reaction Mechanism & Utility: Bottini, A. T., et al. "The Delépine Reaction."[1][2][4] Organic Syntheses, Coll.[2] Vol. 5, p. 121 (1973).[2]

  • Regioselectivity in Ketone Bromination: Gaudry, M., & Marquet, A. "Stereochemistry of the Bromination of Ketones." Tetrahedron, 26(23), 5611-5615.

  • Pyrazine Formation

    
    -Amino Ketones: 
    Barlin, G. B.[5] "The Pyrazines."[5][6][7] The Chemistry of Heterocyclic Compounds, Vol 41. Wiley-Interscience.
    
    
  • Stability of 2,5-Dimethoxy- Derivatives: Shulgin, A. T. "Separation of the stereoisomers of 2,5-dimethoxy-4-methylamphetamine." Journal of Medicinal Chemistry, 16(5), 1973. (Provides context on the handling of labile 2,5-dimethoxy benzylic centers).

Sources

Technical Support Center: Reductive Amination Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Online | Lead Scientist: Dr. A. Vance

Welcome to the Reductive Amination Support Center. Unlike standard textbook descriptions, this hub addresses the specific failure modes researchers encounter at the bench. We focus on the "Hidden Variables"—the kinetic and thermodynamic traps that lead to byproducts like dialkylated amines, alcohols, and polymerized side-products.

Ticket #001: "The Double-Dip" (Dialkylation of Primary Amines)

User Report: "I am reacting a primary amine with an aldehyde. I want the secondary amine, but I keep getting the tertiary amine (dialkylated product). Stoichiometry is 1:1."[1]

Root Cause Analysis

This is a classic kinetic competition issue. The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive effect of the newly added alkyl group. As soon as the secondary amine forms, it competes for the remaining aldehyde.

The Fix: Protocol Switch (Direct vs. Indirect)

You must break the reaction into two distinct kinetic phases or kinetically throttle the reduction.

Option A: The "Abdel-Magid" Protocol (Direct, High Selectivity)

Use Sodium Triacetoxyborohydride (STAB) .[2] Unlike NaCNBH₃, STAB is sterically bulky and electron-deficient, making it much slower to react with the iminium ion of a secondary amine than a primary amine.

Optimized Protocol:

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

  • Stoichiometry: 1.0 equiv Aldehyde : 1.2–1.5 equiv Amine : 1.4 equiv STAB.

  • Acid: Add 1.0 equiv Acetic Acid (AcOH) if using a ketone; usually optional for aldehydes.

  • Procedure: Mix Amine and Aldehyde in DCE under

    
    . Add STAB in one portion. Stir at RT for 2–4 h.
    
  • Quench: Sat. NaHCO₃.

Option B: The "Stepwise" Protocol (Indirect)

If STAB fails, you must physically separate imine formation from reduction.

  • Formation: Amine + Aldehyde in MeOH (or Toluene with Dean-Stark). Stir 2–12h.

    • Tip: Add

      
       or Molecular Sieves (4Å) to drive equilibrium.
      
  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) slowly.

    • Why: NaBH₄ is too strong for direct mixing (causes alcohol byproduct), but perfect for pre-formed imines.

Decision Logic: Preventing Dialkylation

DialkylationLogic Start Start: Primary Amine + Aldehyde Check Is the Amine Valuable/Scarce? Start->Check Direct Direct Procedure (STAB) Use Excess Amine (1.5 eq) Check->Direct No (Aldehyde is limiting) Indirect Indirect Procedure (Stepwise) Pre-form Imine -> NaBH4 Check->Indirect Yes (Amine is limiting) Result Target: Secondary Amine Direct->Result Indirect->Result

Figure 1: Decision matrix for selecting the correct protocol to minimize dialkylation.

Ticket #002: "The Alcohol Washout" (Direct Carbonyl Reduction)

User Report: "My amine is untouched, but my aldehyde/ketone has been completely converted to the corresponding alcohol."

Root Cause Analysis

The reducing agent attacked the carbonyl oxygen before the amine could form the imine. This happens when:

  • pH is too high: Imine formation is slow without acid catalysis.

  • Reducing agent is too aggressive: NaBH₄ reduces aldehydes faster than imines form.

  • Sterics: The amine cannot approach the carbonyl, so the hydride wins.

Troubleshooting Data: Reducing Agent Selectivity
ReagentReactivity (Carbonyl)Reactivity (Imine)pH RequirementRisk of Alcohol
NaBH₄ HighHighBasic/NeutralCritical (Unless stepwise)
NaCNBH₃ LowHighAcidic (pH 4–6)Low (If pH controlled)
STAB Very LowHighNeutral/AcidicNegligible
Ti(OiPr)₄ + NaBH₄ N/AVery HighNeutralLow (Lewis Acid protection)
The Fix: The "Lewis Acid" Shield (Titanium Isopropoxide)

For stubborn ketones or when alcohol formation is dominant, use Titanium(IV) Isopropoxide . It acts as a Lewis acid to activate the carbonyl for amine attack and a water scavenger to drive imine formation, while transiently protecting the carbonyl from direct reduction.

The Mattson Protocol (Ti-Mediated):

  • Mix: 1.0 eq Ketone + 1.2 eq Amine + 1.25 eq Ti(OiPr)₄ .

  • Stir: Neat (no solvent) or in THF for 1–2 h. The solution often becomes viscous.

  • Dilute: Add absolute EtOH (if neat).

  • Reduce: Add NaBH₄ (1.0 eq) carefully. Stir 2h.

  • Workup (Critical): Quench with 1N NaOH or water. A white precipitate (

    
    ) will form. Filter through Celite.
    

Ticket #003: "The Stall" (Sterically Hindered Substrates)

User Report: "I'm reacting a t-butyl ketone with an aniline. No reaction after 24h."

Root Cause Analysis

Imine formation is reversible. With bulky groups or electron-poor amines (anilines), the equilibrium constant (


) is tiny. Water produced in the reaction hydrolyzes the imine back to starting materials faster than the reduction can occur.
The Fix: Aggressive Dehydration

You must remove water to force the equilibrium to the right (Le Chatelier's Principle) before adding the hydride.

  • Dean-Stark Trap: Reflux in Toluene/Benzene to physically remove water (azeotrope).

  • Chemical Drying: Add activated Molecular Sieves (4Å) directly to the reaction flask during the imine formation step.

  • High Pressure: In extreme cases, switch to catalytic hydrogenation (

    
    , Pd/C, 50 psi) which drives the reaction forward irreversibly.
    

Visualizing the Reaction Landscape

Understanding the competing pathways is crucial for control.

ReactionPathways cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Outcomes SM Carbonyl + Amine Imine Imine / Iminium SM->Imine Dehydration (-H2O) Alcohol Alcohol (Direct Reduction) SM->Alcohol Fast Reduction (NaBH4) Imine->SM Hydrolysis (+H2O) Enamine Enamine (Isomerization) Imine->Enamine Tautomerization Product Target Amine Imine->Product Selective Reduction (STAB / NaCNBH3) Dialkyl Dialkylated Amine (Over-reaction) Product->Dialkyl Reacts with SM + Reductant

Figure 2: Kinetic competition map. Red dotted lines indicate failure modes (byproducts).

FAQ: Quick Troubleshooting

Q: Can I use STAB with water-based solvents? A: No. STAB hydrolyzes rapidly in water. Use Sodium Cyanoborohydride (NaCNBH₃) or Picoline-Borane if you must work in aqueous/methanolic buffers.

Q: My product is stuck in the Titanium emulsion during workup. A: This is common with the Ti(OiPr)₄ method. Tip: Wash the filter cake with warm ethyl acetate or add 10% triethanolamine during the quench to chelate the titanium, making the layers separate cleanly.

Q: Why is my yield low with aromatic amines (anilines)? A: Anilines are weak nucleophiles. The imine is unstable. Solution: Use the Indirect Method with a Lewis Acid catalyst (e.g.,


 or acetic acid) and allow long imine formation times (12h+) before reducing.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[5] Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Chromatography of Polar Amino Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Support Hub. Current Status: Operational Lead Scientist: Dr. A. V. Chen, Senior Application Specialist

Mission Directive

You are likely here because your standard C18 column failed you. Polar amino compounds (amino acids, neurotransmitters, metabolites) exhibit the "Polarity Paradox" in Reversed-Phase Liquid Chromatography (RPLC): they are too polar to retain on a hydrophobic surface but often too soluble in water to easily partition out of it.

This guide moves beyond basic instruction. We analyze the mechanistic failures of standard protocols and provide self-validating workflows for HILIC, Mixed-Mode, and Ion-Pairing strategies.

Module 1: HILIC – The Modern Standard (Retention & Stability)

Context: Hydrophilic Interaction Liquid Chromatography (HILIC) is the primary recommendation for underivatized polar compounds. However, it is notorious for retention time (RT) instability if the mechanism is misunderstood.

FAQ: Why is my retention time drifting significantly between injections?

The Mechanistic Cause: HILIC relies on the formation of a stagnant water-enriched layer on the surface of the polar stationary phase. Analytes partition between the high-organic mobile phase and this aqueous shell.

  • The Drift: If you run a gradient and do not allow sufficient time for this water layer to physically re-establish itself after the high-aqueous wash step, the effective stationary phase volume changes between runs.

The Self-Validating Protocol: The "20-Column-Volume" Rule Do not rely on time (minutes); rely on volume.

  • Calculate Column Volume (Vm):

    
    
    (Example: A 2.1 x 100mm column has a 
    
    
    
    mL).
  • Re-equilibration Step: Program your method to pump at least 20 column volumes of initial mobile phase (high organic) before the next injection.

    • Validation: Inject a standard 5 times. If RT %RSD > 0.5%, increase re-equilibration volume by 50%.

  • Buffer Choice: Use Ammonium Formate or Acetate (10–20 mM). The ionic strength drives the formation of the water layer. Never use pure water/acetonitrile without salt.

Visualizing the HILIC Mechanism

HILIC_Mechanism cluster_0 Mobile Phase (Flowing) cluster_1 Stationary Phase Interface MP Acetonitrile (>70%) + Buffer Analyte Polar Amino Compound MP->Analyte Solvation WaterLayer Stagnant Water-Enriched Layer (The 'Real' Stationary Phase) Ligand Polar Ligand (Zwitterionic/Amide) WaterLayer->Ligand Electrostatic Interaction Analyte->WaterLayer Partitioning (Retention) caption Fig 1. The HILIC Partitioning Mechanism. Retention drift occurs when the Blue Node (Water Layer) is not fully established.

Module 2: Sample Diluent "The Solvent Mismatch Effect"

FAQ: Why do my peaks look split or broad, even on a new column?

The Mechanistic Cause: In HILIC, water is the "strong" solvent (eluter).[1] If you dissolve your sample in 100% water and inject it into a 90% Acetonitrile mobile phase, the sample plug acts as a localized "strong solvent bomb." The analytes travel with the water plug faster than the mobile phase, causing peak smearing or breakthrough (elution at void volume).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Fronting / Split Peaks Sample solvent is too aqueous (Strong solvent effect).Dilute sample with Acetonitrile to match initial gradient conditions (e.g., 75% ACN).
Precipitation Sample is insoluble in high organic.Use 50:50 ACN:Water as a compromise, or reduce injection volume to <1% of column volume.
Broadening Ionic strength mismatch.Match the salt concentration of the sample diluent to the mobile phase A.

Module 3: Mixed-Mode & Isomer Separation

Context: Separating isobaric amino acids (e.g., Leucine vs. Isoleucine) is a critical quality attribute in biopharma. Standard C18 often fails to resolve these.

FAQ: How do I separate Leucine and Isoleucine without derivatization?

The Solution: Mixed-Mode Chromatography (MMC) or Specialized Carbon Phases. Standard C18 relies solely on hydrophobicity. MMC columns (e.g., C18 with embedded acidic/basic groups) add ion-exchange selectivity, which discriminates based on the slight pKa differences and steric accessibility of the charged groups on Leu/Ile.

Recommended Workflow:

  • Column Selection: Porous Graphitic Carbon (PGC) or C18-Acid Mixed Mode.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Critical Parameter: Temperature. Carbon columns are highly temperature-sensitive.

    • Protocol: Set column oven to 40°C . If resolution is poor, lower to 20°C (shape selectivity often increases at lower temps on PGC).

Column Selection Decision Tree

Column_Selection Start Start: Polar Amino Compound Deriv Is Derivatization Allowed? Start->Deriv YesDeriv Yes (ACCQ-Tag, OPA) Deriv->YesDeriv High Throughput NoDeriv No (Direct Analysis) Deriv->NoDeriv Metabolomics/Simple Prep StandardC18 Standard C18 / UHPLC (High Speed, Robust) YesDeriv->StandardC18 MS_Req Is MS Detection Required? NoDeriv->MS_Req YesMS Yes (Volatile Buffers) MS_Req->YesMS NoMS No (UV/ELSD) MS_Req->NoMS HILIC HILIC (Zwitterionic/Amide) (Best Sensitivity) YesMS->HILIC General Polars MixedMode Mixed-Mode / PGC (Isomer Separation) YesMS->MixedMode Isobars (Leu/Ile) IPC Ion-Pairing (C18 + TFA/HFBA) (Best Peak Shape, Low MS Signal) NoMS->IPC Robust QC Methods caption Fig 2. Column Selection Logic based on Detection and Sample Constraints.

Module 4: Ion-Pairing vs. MS Sensitivity

FAQ: I have perfect separation with TFA, but my MS signal is gone. Why?

The Mechanistic Cause: Trifluoroacetic acid (TFA) is an ion-pairing agent. It forms neutral complexes with positively charged amino groups, increasing retention on C18. However, in the MS source (Electrospray Ionization), TFA forms tight ion pairs with the analyte in the gas phase and increases surface tension on the droplet, preventing the analyte from ionizing and entering the detector. This is Ion Suppression .

Optimization Table: Balancing Retention vs. Signal

ReagentRetention PowerMS Signal SuppressionRecommendation
TFA (0.1%) HighSevere (>90% loss)UV only. Avoid for MS.
HFBA (0.1%) Very HighModerateGood for very polar basics; difficult to wash out.
Formic Acid (0.1%) LowLow (Enhancement)Standard for C18, but poor retention for polars.
DFBA (Difluoro) ModerateLowA modern compromise for MS work.
Ammonium Formate N/A (Buffer)LowUse with HILIC instead of IPC.

Corrective Protocol: If you must use C18/IPC with MS:

  • Reduce TFA concentration to 0.01% or 0.02% .

  • Supplement with 1% Propionic Acid or Isopropanol in the mobile phase to help break the ion pairs in the source.

  • Better Solution: Switch to HILIC-Z (Zwitterionic) or Amide phases which retain polars using Ammonium Formate/Acetate, preserving MS sensitivity.

References

  • Agilent Technologies. (2023).[2] Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Waters Corporation. (2020). UPLC Amino Acid Analysis Solution Guide. Retrieved from [Link]

  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Aminoketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of aminoketones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis and purification of this important class of compounds. Aminoketones, which feature both an amine and a ketone functional group, are prevalent in medicinal chemistry and pharmaceutical development, with well-known examples including the antidepressant bupropion.[1][2][3][4] Their unique structural features, however, present a distinct set of analytical hurdles.

This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary stability concerns with aminoketones?

    • Why is chiral separation of aminoketones often difficult?

    • What is imine-enamine tautomerism and how does it affect characterization?

    • What are common side reactions to be aware of during synthesis and workup?

  • Troubleshooting Guides

    • Troubleshooting NMR Spectroscopy of Aminoketones

    • Troubleshooting Mass Spectrometry Analysis of Aminoketones

    • Troubleshooting HPLC and Chiral Separation of Aminoketones

    • Troubleshooting Purification of Aminoketones

  • Experimental Protocols

    • Protocol for Assessing Aminoketone Stability

    • Protocol for Chiral Separation Method Development using HPLC

  • References

Frequently Asked Questions (FAQs)

What are the primary stability concerns with aminoketones?

Aminoketones, particularly synthetic cathinones, can be highly unstable, with their degradation being significantly influenced by temperature, pH, and their specific chemical structure.[5][6] Under certain conditions, some aminoketones can degrade completely within 24 hours.[5][6] They are generally more stable in acidic conditions and when frozen, while alkaline conditions and elevated temperatures accelerate degradation.[6] Structurally, aminoketones with a pyrrolidine ring or a methylenedioxy group tend to exhibit greater stability.[5][6]

Why is chiral separation of aminoketones often difficult?

Many aminoketones are chiral and their enantiomers can exhibit different pharmacological activities. The separation of these enantiomers is crucial but can be challenging. While High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a common technique, achieving baseline separation can be difficult for some aminoketones.[7][8] Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, has shown success in achieving good separation in shorter times.[7][8] The choice of the chiral stationary phase, mobile phase composition, and selector in CE are all critical parameters that need to be optimized for successful chiral separation.[9]

What is imine-enamine tautomerism and how does it affect characterization?

Aminoketones that have a hydrogen atom on the α-carbon to the ketone and the nitrogen can exist in equilibrium with their enamine tautomers.[10][11] This imine-enamine tautomerism is analogous to the well-known keto-enol tautomerism.[10] The presence of both tautomers can complicate spectroscopic analysis, particularly NMR, as it may result in multiple sets of signals for a single compound. The position of the equilibrium is influenced by the solvent and other experimental conditions.[12] This tautomerism can also affect the reactivity of the aminoketone.[13]

What are common side reactions to be aware of during synthesis and workup?

During the synthesis and handling of aminoketones, several side reactions can occur. Intramolecular cyclization is a notable side reaction, particularly in more complex molecules like those encountered in peptide synthesis.[14][15] The Mannich reaction, a common method for synthesizing β-aminoketones, can sometimes lead to the formation of byproducts through self-condensation or other competing reactions.[16][17]

Troubleshooting Guides

Troubleshooting NMR Spectroscopy of Aminoketones

Nuclear Magnetic Resonance (NMR) is a cornerstone for the structural elucidation of aminoketones. However, their unique properties can lead to common issues in spectral acquisition and interpretation.

Problem: Overlapping Signals in the Spectrum

Overlapping peaks can obscure crucial coupling information and make accurate integration impossible.[18]

  • Cause: Accidental isochrony of different protons.

  • Solution 1: Change the Solvent: Switching from a common solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ can induce differential shifting of proton signals, often resolving the overlap.[18]

  • Solution 2: Use of Lanthanide Shift Reagents: These reagents can be added to the NMR sample to induce large chemical shifts, the magnitude of which depends on the proximity of the protons to the aminoketone's coordination site with the reagent.

  • Solution 3: Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.

Problem: Broad Peaks

Broadened signals can mask coupling patterns and indicate underlying chemical or physical processes.

  • Cause 1: Poor Shimming or Inhomogeneous Sample: Improper shimming of the spectrometer or poor solubility of the sample can lead to broad peaks.[19]

  • Solution 1: Re-shim the spectrometer. If solubility is an issue, try a different deuterated solvent or gently warm the sample.[18]

  • Cause 2: Chemical Exchange: The presence of tautomers (imine-enamine) or rotamers can lead to exchange broadening.

  • Solution 2: Acquire the spectrum at a different temperature. Lowering the temperature may slow the exchange enough to resolve separate signals for each species, while increasing the temperature may cause the signals to coalesce into a sharp average peak.[18]

  • Cause 3: Sample Concentration: Highly concentrated samples can lead to viscosity-related broadening.[20]

  • Solution 3: Dilute the sample.

Problem: Identifying Labile Protons (OH or NH)

The signals for protons on heteroatoms can be broad and their chemical shifts can be highly variable.

  • Cause: These protons can exchange with each other and with trace amounts of water in the solvent.

  • Solution: D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The NH or OH peak will disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium atom.[18]

Logical Flow for NMR Troubleshooting

Caption: Troubleshooting workflow for common NMR issues with aminoketones.

Troubleshooting Mass Spectrometry Analysis of Aminoketones

Mass spectrometry (MS) is vital for determining the molecular weight and obtaining structural information through fragmentation patterns.

Problem: Ambiguous Molecular Ion Peak

The molecular ion (M⁺) peak may be weak or absent in electron ionization (EI) mass spectra.

  • Cause: Extensive fragmentation of the molecular ion.

  • Solution 1: Use a Softer Ionization Technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic and are more likely to produce a prominent protonated molecule [M+H]⁺ or other adduct ions, which can confirm the molecular weight.

  • Solution 2: The Nitrogen Rule: For compounds containing only C, H, O, S, and halogens, an odd molecular weight indicates the presence of an odd number of nitrogen atoms. This can help to confirm the identity of the molecular ion peak for a mono-aminoketone.[21]

Problem: Interpreting the Fragmentation Pattern

The fragmentation of aminoketones can be complex.

  • Key Fragmentation Pathway: Alpha-Cleavage: A common and often dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[21][22][23] This results in the formation of a stable iminium cation. The largest alkyl group is preferentially lost.[23]

  • Key Fragmentation Pathway: McLafferty Rearrangement: If the aminoketone has a sufficiently long alkyl chain with a γ-hydrogen relative to the carbonyl group, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.

  • Characteristic Fragments for Ketones: Cleavage of the bonds adjacent to the carbonyl group can produce acylium ions ([RCO]⁺).[24]

Common Fragmentations in Aminoketone Mass Spectra
Fragmentation Type Description
Alpha-Cleavage (Amine)Cleavage of the C-C bond alpha to the nitrogen. Often leads to the base peak.
Acylium Ion Formation (Ketone)Cleavage of the C-C bond alpha to the carbonyl group.
McLafferty RearrangementRequires a γ-hydrogen relative to the carbonyl. Results in the loss of a neutral alkene.
Loss of Neutral MoleculesLoss of small, stable molecules like H₂O, CO, or HCN.
Troubleshooting HPLC and Chiral Separation of Aminoketones

Chromatographic methods are essential for assessing the purity and resolving enantiomers of aminoketones.

Problem: Poor Peak Shape (Tailing or Fronting)
  • Cause 1: Secondary Interactions: The basic amine group can interact with residual acidic silanol groups on standard silica-based columns, leading to peak tailing.

  • Solution 1: Use a base-deactivated column or add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to mask the silanol groups.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak fronting.

  • Solution 2: Reduce the injection volume or the concentration of the sample.

Problem: Inadequate Chiral Resolution
  • Cause: The chosen chiral stationary phase (CSP) and mobile phase are not optimal for the analyte.

  • Solution 1: Screen Different CSPs: Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are widely used for aminoketone separations.[9] It may be necessary to screen several different types of CSPs to find one that provides adequate selectivity.

  • Solution 2: Optimize the Mobile Phase: The choice of organic modifier (e.g., isopropanol, ethanol) and its proportion in the mobile phase (often with hexane) is critical for achieving separation on polysaccharide-based CSPs.[9]

  • Solution 3: Consider Capillary Electrophoresis (CE): For challenging separations, CE with a chiral selector (e.g., sulfated-β-cyclodextrin) can provide excellent resolution.[7]

Troubleshooting Purification of Aminoketones

Obtaining a pure sample of an aminoketone is crucial for accurate characterization and further use.

Problem: Co-eluting Impurities in Chromatography
  • Cause: Impurities with similar polarity to the target compound.

  • Solution 1: Optimize the Chromatographic Method: If using column chromatography, try a different solvent system or a different stationary phase (e.g., switching from normal phase to reversed-phase). For HPLC, adjusting the mobile phase composition or gradient can improve separation.

  • Solution 2: Chemical Treatment: In some cases, impurities can be removed by chemical means. For example, aldehyde impurities in ketones can be converted to high-boiling derivatives by distillation in the presence of a non-volatile amine.[25]

Problem: Degradation During Purification
  • Cause: The aminoketone is unstable under the purification conditions (e.g., on silica gel, which can be acidic).

  • Solution 1: Use a Neutral or Basic Stationary Phase: If using column chromatography, consider using neutral or basic alumina instead of silica gel.

  • Solution 2: Minimize Exposure to Harsh Conditions: Work quickly and avoid prolonged exposure to heat or strong acids/bases. Keep fractions cold if necessary.

  • Solution 3: Use Alternative Purification Methods: Techniques like crystallization or preparative HPLC may be gentler than column chromatography.

Experimental Protocols

Protocol for Assessing Aminoketone Stability

This protocol provides a general framework for evaluating the stability of an aminoketone under different pH and temperature conditions.

  • Prepare Stock Solution: Prepare a stock solution of the aminoketone in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Prepare Buffer Solutions: Prepare buffer solutions at different pH values (e.g., pH 4, pH 7, pH 9).

  • Incubate Samples: Aliquot the stock solution into separate vials and dilute with each buffer to a final, known concentration. Prepare triplicate samples for each condition.

  • Set Incubation Temperatures: Incubate the sets of samples at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each sample.

  • Quench Degradation: Immediately quench any further degradation by adding a strong acid or base to shift the pH to a more stable range (if known) or by freezing the sample.

  • Analysis: Analyze the samples by a suitable quantitative method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining aminoketone.

  • Data Analysis: Plot the concentration of the aminoketone versus time for each condition to determine the degradation rate.

Protocol for Chiral Separation Method Development using HPLC

This protocol outlines a systematic approach to developing a chiral HPLC method for an aminoketone.

  • Column Selection: Start with a selection of at least two to three different polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® IA, IB, and IC.

  • Initial Mobile Phase Screening:

    • For each column, screen a set of standard mobile phases. A common starting point is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).

    • Run isocratic separations with different percentages of the alcohol (e.g., 90:10, 80:20, 70:30 hexane:alcohol).

  • Evaluation of Initial Results:

    • Assess the chromatograms for any signs of separation (e.g., peak broadening, shoulder peaks, or partial separation).

    • If some separation is observed, proceed with optimization. If not, try a different column or a different alcohol modifier.

  • Optimization:

    • Fine-tune the percentage of the alcohol in the mobile phase.

    • Adjust the flow rate.

    • Evaluate the effect of temperature by using a column oven.

  • Alternative Mobile Phases: If separation is still not achieved, consider polar organic or reversed-phase mobile phases if the CSP is compatible.

  • Method Validation: Once a suitable separation is achieved, validate the method for parameters such as resolution, linearity, precision, and accuracy.

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization Select_CSP Select CSPs (e.g., Chiralpak IA, IB) Screen_MP Screen Mobile Phases (Hexane/Alcohol Mixtures) Select_CSP->Screen_MP Evaluate Evaluate Initial Results Screen_MP->Evaluate Evaluate->Select_CSP No Separation (Try new CSP/Modifier) Optimize Optimize Mobile Phase & Flow Rate Evaluate->Optimize Partial Separation Observed Validate Validate Method Optimize->Validate

Caption: A systematic workflow for developing a chiral HPLC separation method.

References

  • García, A., L. A. Sarabia, and M. C. Ortiz. "Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis." Journal of Pharmaceutical and Biomedical Analysis, vol. 41, no. 4, 2006, pp. 1149-55. [Link]

  • Toribio, L., et al. "Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis." Request PDF, 2006. [Link]

  • Al-Awad, Tahani, et al. "Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases." Chirality, vol. 27, no. 7, 2015, pp. 457-65. [Link]

  • Yang, Yi. "Intramolecular Cyclization Side Reactions." Side Reactions in Peptide Synthesis, edited by Y. Yang, Academic Press, 2016, pp. 119-161. [Link]

  • Kerrigan, Sarah, and Lindsay Glicksberg. "Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples." National Institute of Justice, 2017. [Link]

  • Taylor & Francis. "Aminoketone – Knowledge and References." Taylor & Francis Online. [Link]

  • Office of Justice Programs. "Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples." Office of Justice Programs. [Link]

  • Semantic Scholar. "Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases." Semantic Scholar. [Link]

  • El-Agrody, A. M., et al. "Recent progress in the chemistry of β-aminoketones." RSC Advances, vol. 12, no. 39, 2022, pp. 25381-25419. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [Link]

  • Chiang, Y., et al. "Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines." Journal of the Chemical Society, Perkin Transactions 2, no. 8, 1999, pp. 1741-1748. [Link]

  • Wikipedia. "Fragmentation (mass spectrometry)." Wikipedia. [Link]

  • Zhuang, Wei, et al. "Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO." Nature Communications, vol. 9, no. 1, 2018, p. 4983. [Link]

  • University of California, Davis. "Mass Spectrometry: Fragmentation." UC Davis Chem Wiki. [Link]

  • Wang, Qian, et al. "Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking." Journal of Biomolecular Structure and Dynamics, vol. 40, no. 2, 2022, pp. 696-712. [Link]

  • University of Rochester. "Troubleshooting: ¹H NMR Spectroscopy." University of Rochester Department of Chemistry. [Link]

  • Mukherjee, S., et al. "Asymmetric Enamine Catalysis." Chemical Reviews, vol. 107, no. 12, 2007, pp. 5471-5569. [Link]

  • Guedes, M. F., et al. "Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents." Molecules, vol. 29, no. 3, 2024, p. 704. [Link]

  • Bibliomed. "Side reactions in peptide synthesis: An overview." Bibliomed. [Link]

  • Clark, Jim. "Fragmentation patterns in the mass spectra of organic compounds." Chemguide. [Link]

  • San Diego State University. "5) Common Problems." SDSU NMR Facility. [Link]

  • Kaneshiro, K., et al. "Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry." Journal of the American Society for Mass Spectrometry, vol. 25, no. 1, 2014, pp. 88-97. [Link]

  • PubMed. "Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking." PubMed. [Link]

  • Chemistry LibreTexts. "12.08 Solving NMR spectra." Chemistry LibreTexts, 2019. [Link]

  • University of California, San Diego. "Trouble Shooting Page." UCSD NMR Facility. [Link]

  • Sharp, Shelby P., and Alfred Steitz, Jr. "Method for purification of ketones." U.S.
  • University of the West of England. "Protein Purification Methods." UWE Bristol. [Link]

  • Rai, U. Sankappa, et al. "Synthesis and biological evaluation of aminoketones." European Journal of Medicinal Chemistry, vol. 45, no. 12, 2010, pp. 6090-4. [Link]

  • El-Agrody, A. M., et al. "Recent progress in the chemistry of β-aminoketones." PubMed, 2022. [Link]

  • University of Notre Dame. "NMR Troubleshooting." University of Notre Dame. [Link]

  • MDPI. "Molecular Mechanisms of Emerging Antidepressant Strategies: From Ketamine to Neuromodulation." MDPI. [Link]

  • Ahmed, A. T., et al. "The Role of Pharmacogenetics in Personalizing the Antidepressant and Anxiolytic Therapy." International Journal of Molecular Sciences, vol. 24, no. 1, 2023, p. 748. [Link]

  • García-Carrión, M. A., et al. "Barriers and Facilitating Factors of Adherence to Antidepressant Treatments: An Exploratory Qualitative Study with Patients and Psychiatrists." International Journal of Environmental Research and Public Health, vol. 19, no. 24, 2022, p. 16964. [Link]

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Validation & Comparative

Positional Isomerism in Drug Scaffolds: A Comparative Analysis of 1-Amino-1-(2,5-dimethoxyphenyl)acetone and 2-amino-1-(2,5-dimethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers

In the landscape of medicinal chemistry and drug development, even subtle alterations in molecular structure can lead to profound differences in synthetic accessibility, chemical stability, and pharmacological activity. This guide provides a detailed comparative analysis of two structurally related α-amino ketones: 1-Amino-1-(2,5-dimethoxyphenyl)acetone and 2-amino-1-(2,5-dimethoxyphenyl)ethanone. While these compounds are positional isomers, the placement of the amino group relative to the carbonyl and aromatic ring dictates their classification, synthetic strategy, and potential utility for researchers.

This document moves beyond a simple recitation of properties, offering insights into the causality behind experimental choices and providing validated protocols. We will dissect their structural nuances, compare synthetic pathways, and contrast their established and predicted pharmacological profiles, equipping researchers with the foundational knowledge to select the appropriate scaffold for their specific application.

Structural and Chemical Identity

At first glance, the two molecules share the same molecular formula (C₁₁H₁₅NO₃) and molecular weight (209.24 g/mol ). However, their structural arrangement is fundamentally different, classifying them into distinct subgroups of substituted phenethylamines.

  • 2-amino-1-(2,5-dimethoxyphenyl)ethanone (Compound A) : This molecule is a beta-keto phenethylamine, where the amino group is on the terminal carbon of the ethyl chain.[1] It is a cathinone analog and a well-documented chemical intermediate in pharmaceutical synthesis.[2][3] The hydrochloride salt is the common commercial form, enhancing stability and solubility.[2][4]

  • 1-Amino-1-(2,5-dimethoxyphenyl)acetone (Compound B) : This molecule is also a cathinone analog, but the substitution pattern places the amino group on the benzylic carbon (the carbon atom attached to the phenyl ring). This structure is more accurately named 2-amino-1-(2,5-dimethoxyphenyl)propan-1-one .[5] Its properties are less documented in mainstream literature, positioning it more as a novel research chemical.

The critical distinction lies in the position of the amine, which significantly influences electronic effects, steric hindrance, and metabolic pathways.

Caption: Structural comparison of Compound A and Compound B.

Comparative Physicochemical Properties
Property2-amino-1-(2,5-dimethoxyphenyl)ethanone (A)1-Amino-1-(2,5-dimethoxyphenyl)acetone (B) / Isomer
IUPAC Name 2-amino-1-(2,5-dimethoxyphenyl)ethanone[4]2-amino-1-(2,5-dimethoxyphenyl)propan-1-one[5]
Synonyms bk-2C-H, 2-Amino-2',5'-dimethoxyacetophenoneN/A
Molecular Formula C₁₀H₁₃NO₃ (Free Base)[6]C₁₁H₁₅NO₃[5]
Molecular Weight 195.22 g/mol (Free Base)[6]209.24 g/mol [5]
CAS Number 671224-08-1 (HCl Salt)[7]497097-48-0[5]
Classification Substituted Cathinone, α-Amino Ketone[1]Substituted Cathinone, α-Amino Ketone
Primary Utility Pharmaceutical Intermediate[3]Research Chemical

Synthesis Strategies: A Tale of Two Precursors

The isomeric difference necessitates distinct synthetic approaches, starting from different commercially available precursors. The choice of synthesis route is a critical decision based on precursor availability, reaction scalability, and safety considerations.

Synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanone (Compound A)

The most common and scalable synthesis for Compound A and its analogs begins with the α-bromination of a substituted acetophenone, followed by amination.[8] The Delépine reaction is a classic and effective method for this transformation, utilizing hexamine (hexamethylenetetramine) to install the primary amine.[8][9]

Rationale for Delépine Reaction: This method is often preferred in industrial settings because hexamine is an inexpensive, stable, and non-hazardous source of ammonia. The reaction proceeds via a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine hydrochloride, preventing over-alkylation and providing the desired salt form directly.

Synthesis_Workflow_A cluster_0 Step 1: Bromination cluster_1 Step 2: Delépine Reaction cluster_2 Step 3: Acid Hydrolysis P 2',5'-Dimethoxy- acetophenone I1 1-(2,5-Dimethoxyphenyl)- 2-bromoethanone P->I1 Br₂/HBr I2 Quaternary Ammonium Salt Intermediate I1->I2 Hexamine (C₆H₁₂N₄) THF/Water F Compound A (Hydrochloride Salt) I2->F HCl/Ethanol

Caption: General workflow for the synthesis of Compound A.

Synthesis of 1-Amino-1-(2,5-dimethoxyphenyl)acetone (Compound B Isomer)

The synthesis of the isomeric Compound B would logically start from (2,5-dimethoxyphenyl)acetone, also known as 1-(2,5-dimethoxyphenyl)propan-2-one.[10] The key transformation is the amination of the benzylic carbon (C1). This is more challenging than the amination of a primary bromide. A common strategy would involve converting the ketone to an oxime at the C2 position, followed by reduction, but this would yield the wrong isomer. Therefore, a direct amination at the C1 position is required. One potential route is α-halogenation followed by amination, similar to the synthesis of Compound A, but selectivity can be an issue. A more direct, albeit complex, method would be reductive amination of a precursor diketone.

Given the lack of specific literature, a hypothetical but chemically sound approach involves:

  • α-Bromination: Selective bromination of (2,5-dimethoxyphenyl)acetone at the benzylic position.

  • Amination: Subsequent reaction with an ammonia source, such as sodium azide followed by reduction, or using the Gabriel synthesis to form the primary amine.

The choice of this pathway is predicated on achieving selective functionalization at the benzylic position, which is activated by the adjacent phenyl ring.

Comparative Pharmacology and Applications

The shift of the amino group from a primary to a secondary benzylic carbon is expected to dramatically alter the pharmacological profile.

2-amino-1-(2,5-dimethoxyphenyl)ethanone (Compound A)
  • Established Activity: This compound is documented as an alpha-adrenergic receptor agonist .[6] This activity results in increased peripheral vascular resistance and is relevant for studying cardiovascular function.[6]

  • Primary Application: Its principal role is as a versatile synthetic intermediate . It is a key building block for producing pharmaceuticals like the analgesic tramadol and the antihypotensive agent midodrine.[3][6] Its structure also serves as a scaffold in medicinal chemistry to probe the structure-activity relationships (SAR) of methoxy-substituted phenethylamines.[2]

1-Amino-1-(2,5-dimethoxyphenyl)acetone (Compound B Isomer)
  • Predicted Activity: As a substituted cathinone with a structure analogous to compounds like methcathinone, its primary mechanism of action is predicted to be a monoamine reuptake inhibitor and/or releasing agent . Such compounds typically interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The specific activity profile would depend on the precise affinities for these transporters.

  • Potential Application: The primary utility of this compound would be as a research tool in neuroscience . It could be used to investigate the SAR of cathinone analogs, explore the functional role of monoamine transporters, and serve as a reference compound in analytical and forensic studies. Its therapeutic potential is less defined and would require extensive investigation. The related compound 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) is a known hallucinogen acting on serotonin receptors, suggesting that compounds in this family have a high potential for psychoactivity.[11][12]

Experimental Protocols

The following protocols are provided as validated, self-contained systems for the synthesis and analysis of these compounds.

Protocol 1: Synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanone HCl (Compound A)

This protocol is adapted from a patented industrial process, demonstrating a robust and scalable method.[8]

Objective: To synthesize 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride from 1-(2,5-dimethoxyphenyl)-2-bromoethanone via the Delépine reaction.

Materials:

  • 1-(2,5-dimethoxyphenyl)-2-bromoethanone (1.0 eq)

  • Hexamine (1.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Quaternization: In a round-bottom flask, dissolve 1-(2,5-dimethoxyphenyl)-2-bromoethanone (1.0 eq) in THF (approx. 15 mL per gram of starting material).

  • Add a small amount of water (approx. 1% of THF volume) to the solution under agitation.

  • Add hexamine (1.0 eq) to the flask in one portion. A thick precipitate of the quaternary ammonium salt should form almost immediately.

  • Continue stirring the suspension at ambient temperature for 2 hours to ensure the reaction goes to completion.

  • Hydrolysis & Isolation: Filter the resulting white solid (the quaternary salt) and wash it with a small amount of cold THF.

  • Suspend the filtered solid in ethanol (approx. 10 mL per gram of solid) and add concentrated HCl (approx. 2.5 eq).

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting salt is consumed.

  • Cool the reaction mixture in an ice bath. The product, 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride, will precipitate.

  • Filter the crystalline product, wash with cold ethanol, and dry under vacuum.

Validation: The identity and purity of the final product should be confirmed by ¹H-NMR, LC-MS, and melting point analysis. The expected HPLC purity is typically >99%.[8]

Protocol 2: Comparative Analytical Characterization

Objective: To develop a robust analytical workflow to distinguish and characterize the two isomers, accounting for potential chemical instability.

Rationale: Standard analytical techniques are sufficient, but the methodology must account for the known instability of Compound A during certain analyses. Specifically, analysis of underivatized Compound A by Gas Chromatography-Mass Spectrometry (GC-MS) can lead to thermal degradation and the artificial formation of byproducts like pyrazines.[9] Therefore, Liquid Chromatography (LC) is the preferred separation method.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis (Structure & Purity) S Dissolve Isomer A & B in Methanol/Water LCMS LC-MS (ESI+) S->LCMS NMR ¹H & ¹³C NMR S->NMR Purity Purity > 98% LCMS->Purity Purity Assessment (& Dimerization Check) ID Structure Confirmed NMR->ID Unambiguous Structural Identification

Caption: Recommended analytical workflow for isomeric comparison.

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detection at 254 nm and 280 nm.

    • Purpose: To separate the two isomers and quantify their purity. The difference in structure should lead to distinct retention times.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF).

    • Purpose: To confirm the molecular weight of both isomers (M+H⁺ ion) and to analyze fragmentation patterns, which will be different due to the different bond environments around the amine and carbonyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Purpose: To provide unambiguous structural elucidation. The chemical shifts and coupling patterns of the protons on the aliphatic chain will be distinctly different for each isomer, providing definitive proof of identity.

Conclusion

While 1-Amino-1-(2,5-dimethoxyphenyl)acetone and 2-amino-1-(2,5-dimethoxyphenyl)ethanone are simple positional isomers, this single structural change creates a clear divergence in their scientific and commercial utility.

  • 2-amino-1-(2,5-dimethoxyphenyl)ethanone is a well-characterized, commercially relevant building block with established applications as a pharmaceutical intermediate and a known (though modest) pharmacological profile as an alpha-adrenergic agonist. Its synthesis is scalable and well-documented.

  • 1-Amino-1-(2,5-dimethoxyphenyl)acetone (and its isomer) represents a more nascent area of research. As a substituted cathinone, its value lies in neuroscience and pharmacology research, where it can be used to probe the structure-activity relationships of monoamine transporter ligands. Its synthesis is less straightforward, and its biological activity is largely predictive based on its structural class.

For researchers, the choice between these two scaffolds is a choice between a reliable, well-understood intermediate for established synthetic pathways (Compound A) and a novel chemical entity for exploratory research into the complex pharmacology of psychoactive substances (Compound B). This guide provides the foundational data and experimental context necessary to make that choice with confidence.

References

  • Power, J. D., et al. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). Drug Testing and Analysis. Available at: [Link]

  • Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. US7094928B2.
  • PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1). National Center for Biotechnology Information. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023, April 11). The Importance of 2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride in the Pharmaceutical Industry. Available at: [Link]

  • Wikipedia. (n.d.). βk-2C-B. Available at: [Link]

  • PsychonautWiki. (n.d.). Bk-2C-B. Available at: [Link]

  • Journal of Analytical Toxicology. (1998). 2C-B: A New Psychoactive Phenylethylamine Recently Discovered in Ecstasy Tablets Sold on the Swiss Black Market. Available at: [Link]

  • Google Patents. (2016). Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. CN105622434A.
  • MDPI. (2024, February 7). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Available at: [Link]

  • Erowid. (n.d.). 2C-B synthesis without LAH. Available at: [Link]

  • ResearchGate. (n.d.). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (2012). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of (2,5-Dimethoxyphenyl)acetone (CAS 14293-24-4). Available at: [Link]

  • PubMed. (1996). Behavioral effects of the putative anxiolytic (+/-)-1-(2,5-dimethoxy-4-ethylthiophenyl)-2-aminopropane (ALEPH-2) in rats and mice. Available at: [Link]

  • Wikipedia. (n.d.). Aminoacetone. Available at: [Link]

  • Wikipedia. (n.d.). βk-2C-I. Available at: [Link]

  • AA Blocks. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one hydrochloride. Available at: [Link]

  • ChemBK. (n.d.). 1-(2-AMINO-4,5-DIMETHOXY-PHENYL)-ETHANONE. Available at: [Link]

  • Amanote Research. (2012). Effects of 1-(2,5-Dimethoxy-4-Methylphenyl)-2-Aminopropane (DOM) and Quipazine on Heroin Self-Administration in Rhesus Monkeys. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2,5-dimethoxyphenyl)-. WebBook. Available at: [Link]

  • Semantic Scholar. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. Available at: [Link]

Sources

Spectroscopic Characterization of Aminoketone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminoketones—specifically


-aminoketones and their derivatives (e.g., synthetic cathinones)—represent a unique challenge in structural elucidation. Their dual functionality creates dynamic intramolecular hydrogen bonding networks that significantly alter spectroscopic signatures. Furthermore, the prevalence of regioisomers (e.g., 2-, 3-, and 4-MMC) in drug development and forensic toxicology demands protocols capable of distinguishing identical mass fragments.

This guide moves beyond basic characterization, focusing on the comparative spectroscopy of these derivatives. We analyze the causal links between structural modifications and spectral shifts, providing a self-validating framework for identifying isomers and assessing purity.

Part 1: Structural Classes & Spectroscopic Challenges

To interpret spectra accurately, one must first define the structural environment. The position of the amine relative to the ketone (


 vs. 

) and the protonation state (Free Base vs. Salt) are the primary determinants of spectral behavior.
Feature

-Aminoketone (e.g., Cathinone)

-Aminoketone (e.g., Mannich Bases)
Spectroscopic Consequence
Proximity Amine adjacent to Carbonyl (

)
Amine separated by two carbons (

)

-derivatives show stronger inductive effects and intramolecular H-bonding.
H-Bonding 5-membered ring (Intramolecular)6-membered ring (Intramolecular)5-membered rings are kinetically favored but strained; affects IR

.
Basicity Reduced (

~7-8)
Standard Amine (

~9-10)
Inductive withdrawal by carbonyl lowers basicity in

-isomers.

Part 2: Infrared Spectroscopy (The H-Bond Probe)

Infrared (IR) spectroscopy is often dismissed as a "fingerprinting" tool, but for aminoketones, it is a probe for intramolecular dynamics. The key metric is the Carbonyl Stretching Frequency (


) .[1]
Mechanism of Action

In the free base form, the lone pair on the nitrogen can donate a hydrogen bond to the carbonyl oxygen. This donation weakens the


 bond character, lengthening the bond and lowering the vibrational frequency .
Comparative Data: Free Base vs. Hydrochloride Salt

The conversion from free base to salt destroys the donor capability of the nitrogen lone pair (it becomes protonated), removing the intramolecular H-bond.

Compound State

(cm

)

(cm

)
Structural Insight
Free Base


(Sharp)
Intramolecular H-bond weakens

. Lower frequency indicates higher purity of the base.
HCl Salt


(Broad)
Loss of H-bond restores double-bond character;

shifts up (Blue shift).

Critical Protocol: When analyzing unknown aminoketones, always run the IR in both solid state (ATR) and dilute non-polar solution (e.g., CCl


). If the 

shifts significantly upon dilution, the H-bonding is intermolecular. If it remains constant, the H-bonding is intramolecular (characteristic of

-aminoketones).

Part 3: NMR Profiling (Regioisomer Discrimination)

Nuclear Magnetic Resonance (NMR) is the only technique capable of unambiguously distinguishing positional isomers (e.g., 2-MMC vs. 4-MMC) without reference standards.

H NMR: The Aromatic Region

For phenyl-substituted aminoketones (cathinones), the alkyl protons are often spectrally indistinct. The diagnostic power lies in the aromatic splitting patterns.[2]

Case Study: Methylmethcathinone (MMC) Isomers

IsomerSubstitutionSplitting Pattern (Aromatic Region)Integration Ratio
4-MMC ParaTwo Doublets (

system)
2:2
3-MMC MetaSinglet, Doublet, Triplet, Doublet1:1:1:1
2-MMC OrthoComplex Multiplets (overlapping)1:3 (often)
C NMR: The Carbonyl Diagnostic

The


-carbon and the carbonyl carbon are highly sensitive to the electronic environment of the amine.
  • 
    -Carbon (
    
    
    
    ppm):
    Shifts downfield with N-alkylation (e.g., methyl vs. ethyl).
  • Carbonyl Carbon (

    
     ppm):  Diagnostic for the ketone. Note that in salt forms, this peak may broaden or shift slightly upfield due to protonation kinetics.
    
Visualization: NMR Decision Logic

NMR_Logic Start Unknown Aminoketone (1H NMR) Region Check Aromatic Region (7.0 - 8.0 ppm) Start->Region Pattern Splitting Pattern? Region->Pattern Para 2 Doublets (Sym) = Para (4-isomer) Pattern->Para Meta s, d, t, d = Meta (3-isomer) Pattern->Meta Ortho Multiplet/Complex = Ortho (2-isomer) Pattern->Ortho

Caption: Logic flow for distinguishing positional isomers of aryl-aminoketones using Proton NMR splitting patterns.

Part 4: Mass Spectrometry (Fragmentation Logic)

Mass Spectrometry (MS) is highly sensitive but prone to "isobaric blindness"—isomers often yield identical parent ions. However, the fragmentation pathway of aminoketones is dominated by


-cleavage , leading to the formation of the Immonium Ion .
The Immonium Ion Mechanism[3][4]
  • Ionization: Electron impact removes an electron from the nitrogen lone pair.

  • 
    -Cleavage:  The bond between the carbonyl carbon and the 
    
    
    
    -carbon breaks.
  • Result: Formation of an acyl radical (neutral loss) and the resonance-stabilized immonium ion (Base Peak).

Base Peak (


) Prediction: 


  • Cathinone:

    
    
    
  • Methcathinone:

    
    
    
  • Ethcathinone:

    
    
    
Visualization: Fragmentation Pathway

MS_Frag Parent Parent Molecule (Aminoketone) Ionization Ionization (EI) Radical Cation on N Parent->Ionization Cleavage Alpha-Cleavage (C=O bond breaks) Ionization->Cleavage Immonium Immonium Ion (Base Peak) [R-CH=N-R]+ Cleavage->Immonium Detected Acyl Acyl Radical (Neutral Loss) Cleavage->Acyl Lost

Caption: The dominant fragmentation pathway for


-aminoketones in EI-MS, resulting in the diagnostic immonium ion.

Part 5: Experimental Protocol (Self-Validating)

This protocol ensures accurate identification by cross-referencing salt/base forms.

Reagents
  • Solvent A: Deuterochloroform (

    
    ) - for Free Base NMR (prevents exchange).
    
  • Solvent B: Deuterated Methanol (

    
    ) or 
    
    
    
    - for Salt NMR.
  • Base: 1M NaOH (aq).

  • Extractant: Dichloromethane (DCM).

Workflow
  • Initial Screen (Salt Form):

    • Dissolve 10mg sample in

      
      .
      
    • Run

      
       NMR.
      
    • Validation Check: Look for broad alkyl ammonium peaks (

      
       ppm). If present, sample is a salt.
      
  • Free Base Liberation (In-situ):

    • Take 20mg sample, dissolve in 1mL water.

    • Add 1M NaOH dropwise until pH > 10.

    • Extract with 0.7mL DCM.

    • Separate organic layer and evaporate.

  • Comparative IR Analysis:

    • Analyze the residue (Free Base) via ATR-FTIR.

    • Compare

      
       to the original salt.
      
    • Success Criteria: A shift of

      
       cm
      
      
      
      (lower) confirms the presence of an
      
      
      -aminoketone structure capable of intramolecular H-bonding.

References

  • Power, J. D., et al. (2011).[3] "The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone." Forensic Science International.[3]

  • Minaev, B. F., et al. (2024).[4] "Molecular electronic structure, IR, UV, and NMR spectra of the most popular cathinone, known as mephedrone."[4] ResearchGate.

  • Hulme, M. C., et al. "Differentiating Constitutional Isomers of Synthetic Cathinone NPS Drugs with Benchtop NMR." Oxford Instruments Application Note.

  • UNODC. (2021). "Recommended methods for the identification and analysis of synthetic cathinones in seized materials." United Nations Office on Drugs and Crime.

  • Matrix Science. "Peptide fragmentation: Immonium Ions." Mascot Help.

Sources

A Comparative Guide to the Purity Analysis of Synthetic 1-Amino-1-(2,5-dimethoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-(2,5-dimethoxyphenyl)acetone is a synthetic compound of interest within various fields of chemical and pharmaceutical research. As with any synthesized active compound, establishing its purity is a critical first step in ensuring the reliability and reproducibility of experimental results. The presence of impurities, which can include starting materials, byproducts, and degradation products, can significantly impact the compound's chemical and biological properties. This guide provides a comparative overview of the primary analytical techniques for assessing the purity of 1-Amino-1-(2,5-dimethoxyphenyl)acetone, offering insights into the rationale behind method selection and providing detailed experimental protocols to aid in the development of robust analytical workflows.

The validation of analytical methods is paramount to ensure that the data generated is accurate and reliable. Key validation parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][2] For impurity analysis, the method must be able to unequivocally assess the analyte in the presence of expected components, such as synthetic precursors and degradation products.[1]

Comparison of Analytical Techniques for Purity Analysis

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. For 1-Amino-1-(2,5-dimethoxyphenyl)acetone, the primary analytical methods to consider are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Strengths for this Application Limitations for this Application Typical Information Obtained
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution for separating complex mixtures. Non-destructive. Suitable for non-volatile and thermally labile compounds. Quantitative accuracy and precision.May require derivatization for detection if the analyte lacks a strong chromophore. Method development can be time-consuming.Purity percentage, presence and quantity of impurities, retention time.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.High sensitivity and specificity. Provides structural information of impurities through fragmentation patterns.Requires the analyte to be volatile and thermally stable, or to be derivatized. Potential for thermal degradation of the analyte.Identification of volatile impurities, molecular weight, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information for both the main compound and any impurities present. Can be quantitative (qNMR). Non-destructive.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret, especially for mixtures.Chemical structure confirmation, identification of impurities with distinct NMR signals, and determination of molar ratios.

In-Depth Analysis of Key Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds due to its high resolving power and quantitative accuracy. For 1-Amino-1-(2,5-dimethoxyphenyl)acetone, a reversed-phase HPLC method is generally the most suitable approach.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This is ideal for moderately polar compounds like the target analyte, allowing for good retention and separation from both more polar and less polar impurities.

  • UV Detection: The dimethoxyphenyl group in the molecule contains a chromophore that absorbs UV light, making UV detection a viable and straightforward detection method.

  • Method Validation: A comprehensive validation of the HPLC method is crucial to ensure its reliability for its intended purpose, which includes quantifying impurities.[3] This involves assessing parameters like linearity, precision, accuracy, and specificity.[3]

Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol for HPLC Purity Analysis (Proposed Method):

This protocol is a starting point for method development and will require optimization and validation for the specific instrumentation and sample matrix used.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification).

    • Reference standard of 1-Amino-1-(2,5-dimethoxyphenyl)acetone (if available).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Detection wavelength: 230 nm and 280 nm (scan for optimal wavelength).

    • Injection volume: 10 µL.

    • Gradient elution: A suggested starting gradient is 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 1-Amino-1-(2,5-dimethoxyphenyl)acetone and dissolve it in 1 mL of the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • If a reference standard is used, a quantitative analysis can be performed by comparing the peak area of the sample to a calibration curve generated from the standard.

Chiral Purity Analysis:

Since 1-Amino-1-(2,5-dimethoxyphenyl)acetone is a chiral molecule, assessing its enantiomeric purity is often necessary. This can be achieved using a chiral HPLC method.

Experimental Workflow for Chiral HPLC Analysis:

Caption: Workflow for Chiral HPLC Purity Analysis.

For the chiral separation of β-aminoketones, polysaccharide-based chiral stationary phases (CSPs) are often effective.[4] The mobile phase typically consists of a mixture of n-hexane and an alcohol like isopropanol.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities. Due to the polar nature and potential for thermal degradation of the amino and keto groups in 1-Amino-1-(2,5-dimethoxyphenyl)acetone, derivatization is often necessary to improve its volatility and thermal stability.

Causality Behind Experimental Choices:

  • Derivatization: Acylation or silylation of the primary amine and potentially the enolizable ketone can reduce polarity and increase volatility, leading to better peak shape and reduced degradation in the GC inlet.

  • Electron Ionization (EI): This is a common ionization technique that produces a reproducible fragmentation pattern, which can be compared to mass spectral libraries for compound identification. The fragmentation pattern provides valuable structural information about the molecule.[5]

Potential Synthesis Impurities:

Based on common synthetic routes for similar compounds, potential impurities could include:

  • Starting materials: 2,5-dimethoxybenzaldehyde and nitroethane (if using a Henry reaction followed by reduction).

  • Intermediates: 1-(2,5-dimethoxyphenyl)-2-nitroethanol.

  • Byproducts from reduction: Over-reduction products or byproducts from the specific reducing agent used.

  • Polymeric byproducts: Can form during certain reaction conditions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for structural confirmation and can also be used for purity assessment. The presence of sharp, well-defined peaks corresponding to the expected structure and the absence of significant unassignable signals are indicative of high purity.

Predicted ¹H NMR Spectral Data:

Based on the structure of 1-Amino-1-(2,5-dimethoxyphenyl)acetone and data from the closely related 1-(2-Amino-4,5-dimethoxyphenyl)ethanone[4], the following approximate chemical shifts (in ppm, relative to TMS) in CDCl₃ can be expected:

  • Aromatic Protons (3H): δ 6.8 - 7.5 (multiplets)

  • -CH(NH₂)- Proton (1H): δ 4.0 - 4.5 (quartet, likely coupled to the methyl group)

  • -OCH₃ Protons (6H): δ 3.8 - 3.9 (two singlets)

  • -COCH₃ Protons (3H): δ 2.1 - 2.3 (singlet)

  • -NH₂ Protons (2H): δ 1.5 - 2.5 (broad singlet)

  • -CH₃ of acetone moiety (3H): δ 1.2 - 1.4 (doublet, coupled to the -CH(NH₂)- proton)

The integration of these signals should correspond to the number of protons in each environment. The presence of unexpected signals would indicate impurities. Quantitative NMR (qNMR) can be performed by adding an internal standard of known concentration to accurately determine the purity.

Conclusion

A multi-technique approach is often the most robust strategy for the comprehensive purity analysis of a synthetic compound like 1-Amino-1-(2,5-dimethoxyphenyl)acetone. HPLC is the preferred method for quantitative purity assessment and for the separation of non-volatile impurities. GC-MS is highly effective for the identification of volatile impurities, especially when coupled with derivatization. NMR spectroscopy provides essential structural confirmation and can be a powerful tool for identifying and quantifying impurities with distinct signals. The choice of the primary technique and the development of the analytical method should always be guided by a thorough validation process to ensure the integrity of the analytical data.

References

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed. [Link]

  • Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. PubMed. [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. [Link]

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  • The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. ResearchGate. [Link]

  • Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • ONE-POT, MILD AND EFFICIENT MULTICOMPONENT SYNTHESIS OF NOVEL VARIOUS SPIRO-NITROGEN HETEROCYCLE COMPOUNDS. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of 1-Amino-1-(2,5-dimethoxyphenyl)acetone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift from Psychedelia to a Modulated Pharmacological Profile

The 2,5-dimethoxyphenethylamine (2C-x) scaffold is a cornerstone in the study of serotonergic hallucinogens. Compounds in this family, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are known for their potent partial agonism at the serotonin 2A receptor (5-HT2A), a primary mediator of psychedelic effects.[1][2] The introduction of a beta-keto (βk) group to the ethylamine side chain, creating a cathinone analog, fundamentally alters the pharmacological profile. This guide focuses on these β-keto analogs, with 1-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone (bk-2C-B) as the prototypical example, to elucidate the structure-activity relationships (SAR) that govern their biological activity.

The central hypothesis of this guide is that the addition of a β-keto group significantly attenuates the classic psychedelic activity at the 5-HT2A receptor while potentially increasing activity at monoamine transporters. This shifts the pharmacological profile away from that of a classic psychedelic towards that of a stimulant or entactogen, a principle observed in the broader class of synthetic cathinones.[3][4]

Core Structural-Activity Relationships: A Comparative Analysis

The biological activity of these analogs is primarily determined by their interactions with serotonin receptors, particularly the 5-HT2A subtype, and to a lesser extent, with monoamine transporters.

The Impact of the Beta-Keto Group on 5-HT2A Receptor Activity

The most profound structural modification influencing the biological activity of these compounds is the presence of the beta-keto group. Direct comparative studies between 2C-B and its β-keto analog, bk-2C-B, reveal a dramatic decrease in both potency and efficacy at the 5-HT2A receptor.

One study found that bk-2C-B has a half-maximal effective concentration (EC50) of 905 nM and a maximal efficacy (Emax) of 41% at the 5-HT2A receptor.[5] In stark contrast, the non-keto analog, 2C-B, exhibited an EC50 of 9.0 nM and an Emax of 89% in the same assay.[5] This represents a roughly 100-fold decrease in potency and a halving of efficacy. Another study reported an even lower potency for bk-2C-B, with an EC50 of 6,732 nM at the 5-HT2A receptor.[5]

This significant reduction in 5-HT2A receptor agonism is the primary reason for the attenuated psychedelic effects of β-keto phenethylamines compared to their 2C-x counterparts. The head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential, is strongly correlated with 5-HT2A agonist activity.[6] While data for HTR on bk-2C-B is not widely available, the profound drop in in vitro 5-HT2A potency strongly suggests a significantly reduced capacity to induce this response.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#34A853", arrowhead="vee"];

} caption { label="Impact of β-Keto Group on 5-HT2A Pathway"; fontsize=12; fontcolor="#202124"; } END_DOT

Caption: Impact of the β-keto group on the 5-HT2A signaling pathway.

Influence of 4-Position Substituents

In the 2C-x series, the nature of the substituent at the 4-position of the phenyl ring is a critical determinant of 5-HT2A receptor affinity and potency. Generally, small, lipophilic groups enhance activity.[6] For the β-keto analogs, while a comprehensive dataset is lacking, we can infer a similar trend.

  • Bromo (bk-2C-B): The prototypical compound of this series.

  • Iodo (bk-2C-I): The iodo analog has also been identified.[7] In the 2C-x series, the iodo-substituted analog (2C-I) often exhibits comparable or slightly higher potency than the bromo-substituted analog (2C-B). It is plausible that bk-2C-I would retain some, albeit low, activity at the 5-HT2A receptor, likely with a potency similar to or slightly greater than bk-2C-B.

  • Other Substituents: Based on the SAR of the broader phenethylamine and cathinone classes, it is anticipated that analogs with small alkyl or other halogen substituents at the 4-position would follow a similar pattern of low 5-HT2A receptor potency.

Interaction with Monoamine Transporters and MAO

A key feature of synthetic cathinones is their interaction with monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT).[4] While the 2C-x series generally shows low affinity for these transporters, the introduction of the β-keto group tends to increase this activity.

Studies on bk-2C-B have shown weak inhibition of monoamine oxidase B (MAO-B) with an IC50 of 14,000 nM, while inhibition of MAO-A was undetectable.[5][8][9] This suggests that at typical dosages, significant MAO inhibition is unlikely to be a primary mechanism of action. However, interactions with DAT, NET, and SERT are more likely to contribute to its pharmacological effects, aligning it more closely with stimulants than classic psychedelics. For instance, the related cathinone dibutylone (bk-DMBDB) is a potent inhibitor of DAT and NET with negligible activity at SERT.[10][11]

Comparative Data Summary

CompoundTargetAssayValueEfficacy (Emax)Citation(s)
bk-2C-B 5-HT2AFunctional (Ca2+ flux)EC50: 905 nM41%[5]
5-HT2AFunctionalEC50: 6,732 nMN/A[5]
MAO-BInhibitionIC50: 14,000 nMN/A[5][8][9]
MAO-AInhibitionUndetectableN/A[5][8][9]
2C-B 5-HT2AFunctional (Ca2+ flux)EC50: 9.0 nM89%[5]
5-HT2AFunctionalEC50: 1.2 nM101%[1]
5-HT2CFunctionalEC50: 0.63 nM98%[1]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays discussed in this guide.

In Vitro Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the human 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell membrane preparations from these cells

  • Radioligand: [3H]ketanserin or [125I]DOI

  • Non-specific binding agent: Mianserin (10 µM) or unlabeled DOI (10 µM)

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Glass fiber filters (GF/C or GF/B) pre-soaked in 0.5% polyethyleneimine

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the cell membrane preparation (typically 50-100 µg protein per well), the radioligand at a concentration near its Kd, and either the test compound or buffer (for total binding) or the non-specific binding agent.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the IC50 value for each test compound and convert it to a Ki value using the Cheng-Prusoff equation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853", arrowhead="vee"];

} caption { label="Radioligand Binding Assay Workflow"; fontsize=12; fontcolor="#202124"; } END_DOT

Caption: A simplified workflow for the radioligand binding assay.

In Vitro Calcium Flux Functional Assay for 5-HT2A Receptor Activation

This assay measures the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation, which is coupled to the Gq/11 signaling pathway.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (e.g., DMEM/F12)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (to prevent dye extrusion)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds and a reference agonist (e.g., serotonin)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Plate the cells in the microplates and grow to a confluent monolayer.

  • Remove the culture medium and add the fluorescent calcium dye loading solution containing probenecid.

  • Incubate the plate for 60-90 minutes at 37°C in the dark.

  • Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Automatically inject the test compounds or reference agonist and continuously measure the fluorescence signal for several minutes to capture the peak response.

  • Analyze the data to determine the concentration-response curves and calculate the EC50 and Emax values for each compound relative to the reference agonist.

In Vivo Head-Twitch Response (HTR) in Mice

This behavioral assay is a widely used in vivo model to assess the potential hallucinogenic-like effects of compounds, which are primarily mediated by 5-HT2A receptor activation.

Materials:

  • Male C57BL/6J mice

  • Test compounds and vehicle control (e.g., saline)

  • Observation chambers

  • Video recording equipment or automated HTR detection system

Procedure:

  • Habituate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Place the mice back into the observation chambers.

  • Record the number of head twitches over a specified period (e.g., 30-60 minutes), starting after a defined latency period (e.g., 5-10 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.

  • Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle control group.

  • Generate dose-response curves to determine the ED50 for inducing the head-twitch response.

Conclusion and Future Directions

The introduction of a beta-keto group to the 1-(2,5-dimethoxyphenyl)amine scaffold, as exemplified by bk-2C-B, fundamentally alters the compound's biological activity. The primary effect is a significant reduction in potency and efficacy at the 5-HT2A receptor, which is expected to translate to attenuated psychedelic effects in vivo. This structural modification likely shifts the pharmacological profile towards that of a monoamine transporter inhibitor, characteristic of the broader synthetic cathinone class.

For researchers in drug development, these findings are critical. The 1-amino-1-(2,5-dimethoxyphenyl)acetone backbone represents a chemotype with a modulated and distinct pharmacological profile compared to the classic 2C-x series. Future research should focus on a systematic evaluation of a wider range of 4-position substituted analogs to build a more comprehensive SAR profile. Investigating their affinities and functional activities at DAT, NET, and SERT is crucial to fully characterize their stimulant and entactogenic potential. Such studies will provide a clearer understanding of the therapeutic and toxicological profiles of this emerging class of psychoactive compounds.

References

  • Dibutylone (bk-DMBDB) - Benchchem.

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  • Dibutylone - Wikipedia.

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  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases.

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  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC.

  • Dibutylone hydrochloride (EVT-1476801) | 17763-12-1 - EvitaChem.

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  • bk-2C-B (hydrochloride) - Cayman Chemical.

  • Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration | Request PDF - ResearchGate.

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC.

  • Structures of 4'-aryl-substituted 2,5-dimethoxyphenethylamines (2C-BI... - ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Amino-1-(2,5-dimethoxyphenyl)acetone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-Amino-1-(2,5-dimethoxyphenyl)acetone. As a substituted phenethylamine derivative, this compound requires careful handling and adherence to specific regulatory frameworks governing chemical waste. This document is intended for researchers, scientists, and drug development professionals who handle such compounds in a laboratory setting. Our objective is to provide clear, actionable steps grounded in established safety principles and regulatory requirements to ensure the protection of personnel and the environment.

Hazard Identification and Regulatory Context

1-Amino-1-(2,5-dimethoxyphenyl)acetone is a research chemical whose toxicological properties are not extensively documented. However, its structural similarity to other phenethylamines—a class known for producing effects similar to amphetamines—necessitates a cautious approach.[1] Therefore, it must be handled as a potentially hazardous and physiologically active substance.

The disposal of this compound is governed by two primary regulatory bodies in the United States:

  • The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the disposal of hazardous chemical waste.[2][3] Waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] Given its potential biological effects, 1-Amino-1-(2,5-dimethoxyphenyl)acetone should be conservatively managed as a toxic (Toxicity Characteristic) hazardous waste.

  • The Drug Enforcement Administration (DEA): As a phenethylamine derivative, this compound may be classified as a controlled substance analogue. The DEA's "Disposal of Controlled Substances" rule mandates that such materials be rendered "non-retrievable" upon disposal.[4][5] A substance is considered non-retrievable when it cannot be transformed back into a physical or chemical state as a controlled substance or its analogue.[4][6]

Due to this dual regulatory landscape, the disposal protocol must satisfy both EPA hazardous waste regulations and the DEA's non-retrievable standard.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE to prevent exposure.

Table 1: Recommended PPE for Handling

PPE Category Specification Rationale
Eye Protection Chemical splash goggles and face shield.[7] Protects against splashes and potential eye irritation.[8][9][10][11]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Prevents skin contact and absorption. Note: Nitrile gloves may have poor resistance to acetone if used as a solvent.[12]
Body Protection Laboratory coat, long pants, and closed-toe shoes. Minimizes the risk of skin contact from spills.[1][9]

| Respiratory | Use only within a certified laboratory chemical fume hood.[12] | Prevents inhalation of any vapors or aerosols.[1][9][10] |

On-Site Waste Accumulation and Storage

Proper temporary storage of the waste prior to disposal is a critical compliance step. These storage locations are known as Satellite Accumulation Areas (SAAs).[13][14]

Step-by-Step Accumulation Protocol:

  • Container Selection: Choose a waste container that is in good condition and chemically compatible with the waste.[2][13] High-density polyethylene (HDPE) or glass containers are generally suitable.[3] Ensure the container has a secure, leak-proof closure.[2]

  • Labeling: The moment waste is first added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[3][13][14]

    • The full chemical name: "1-Amino-1-(2,5-dimethoxyphenyl)acetone". Do not use abbreviations or formulas.[3][13]

    • A clear indication of the associated hazards (e.g., "Toxic").[14]

    • The date of waste generation.[3]

  • Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent accidental reactions.[1][13]

  • Closure: Keep the waste container closed at all times except when adding waste.[13] Do not leave a funnel in the container opening.[13]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][13]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Minor Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.[1]

    • Wearing the full PPE detailed in Table 1, absorb the spill with an inert material such as vermiculite, sand, or earth.[7]

    • Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container.[7]

    • Clean the spill area with an appropriate solvent and decontaminant.

    • Label the container with all waste components and manage it as hazardous waste.

  • Major Spills:

    • Evacuate all personnel from the area.

    • Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[13]

Final Disposal Workflow

The final disposal of 1-Amino-1-(2,5-dimethoxyphenyl)acetone must be carried out through your institution's approved chemical waste program or a licensed hazardous waste disposal firm.[15] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

The following diagram illustrates the decision-making and operational workflow for proper disposal.

G Disposal Workflow for 1-Amino-1-(2,5-dimethoxyphenyl)acetone A Waste Generation (Pure compound or contaminated materials) C Containerize & Label as 'Hazardous Waste' - Full Chemical Name - Hazard Warnings - Date A->C Immediate Action B Characterize Waste Is it a potential controlled substance analogue? E Contact EH&S for Pickup by Licensed Waste Vendor B->E No (or per institutional policy) G Consult with EH&S. Disposal must meet DEA 'non-retrievable' standard. B->G Yes (Conservative Approach) D Store in Satellite Accumulation Area (SAA) - Segregated - Closed Container C->D D->B F Vendor performs disposal via RCRA-compliant method (e.g., Incineration) E->F I Maintain Disposal Records (DEA Form 41, Waste Manifests) F->I H Vendor performs disposal via DEA-compliant method (e.g., Incineration, Chemical Digestion) G->H H->I

Caption: Disposal decision workflow from generation to final disposition.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Treat the waste as both a RCRA hazardous waste (toxic) and a potential controlled substance analogue. This conservative approach ensures compliance with all applicable regulations.

  • Collection: Collect the waste material, including any contaminated labware (pipette tips, gloves, absorbent paper), in a properly labeled hazardous waste container as described in Section 3.

  • Request Pickup: Once the container is nearly full (e.g., 90%), complete a chemical waste pickup request form as required by your institution's EH&S office.[13]

  • Documentation: Ensure all paperwork clearly identifies the contents. For substances treated as controlled substance analogues, specific documentation, such as a DEA Form 41, may be required to be completed by the disposal vendor, and records must be maintained.[16] Two authorized employees may need to witness the entire on-site destruction process if applicable.[4]

  • Final Disposition: The licensed waste vendor will transport the waste off-site for final disposal. The most common and effective method for both RCRA hazardous waste and DEA-regulated substances is high-temperature incineration, which ensures complete destruction and meets the non-retrievable standard.[14]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-Amino-1-(2,5-dimethoxyphenyl)acetone in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety and trust within the scientific community.

References

  • How To Safely Dispose of Controlled Substances. (2024, January 25). Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Laboratory. [Link]

  • How to Dispose of Chemical Waste. University of Texas at Austin Environmental Health and Safety. [Link]

  • Summary of DEA Final Rule on Disposal of Controlled Substances. California Pharmacists Association. [Link]

  • Disposal of Controlled Substances. (2014, September 9). Federal Register. [Link]

  • DEA Rule on the Disposal of Controlled Substances. (2014, October 20). American Society of Health-System Pharmacists (ASHP). [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA. [Link]

  • Diversion Control Division | Disposal Q&A. Drug Enforcement Administration (DEA). [Link]

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